Product packaging for N,N-Diethyl-3,6-difluorophthalamic acid(Cat. No.:CAS No. 131401-56-4)

N,N-Diethyl-3,6-difluorophthalamic acid

Cat. No.: B145400
CAS No.: 131401-56-4
M. Wt: 257.23 g/mol
InChI Key: DYPGXWRGWRATMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Diethyl-3,6-difluorophthalamic acid (CAS 131401-56-4) is a fluorinated benzoic acid derivative with the molecular formula C12H13F2NO3 and a molecular weight of 257.23 g/mol . This compound is characterized by its high purity (98%) and specific physical properties, including a melting point of 163-165°C and a boiling point of approximately 417°C . Its structural features include both a carboxylic acid group and a diethylcarbamoyl moiety, which contribute to its utility as a versatile building block in advanced organic synthesis . Researchers value this compound primarily as a key intermediate in the development of agrochemicals and pharmaceuticals. It serves as a critical precursor in the synthesis of modern herbicides and fungicides, contributing to enhanced crop protection strategies . In medicinal chemistry, its fluorinated structure makes it valuable for creating active pharmaceutical ingredients (APIs) with improved efficacy and metabolic stability . The compound's mechanism of action as a research material is particularly intriguing; it undergoes specific hydrolysis behavior due to intramolecular nucleophilic attack by its carboxylate group on the adjacent amide functionality . Unlike secondary amides, this tertiary amide with a carboxylate side group demonstrates hydrolysis sensitivity that is unaffected by the presence of metal ions like Cu(II), making it a valuable subject for reaction mechanism studies and environmental fate research . Beyond life sciences applications, this difluorinated compound is employed in materials science for creating specialty polymers and coatings that exhibit unique properties such as enhanced heat resistance, chemical stability, and durability . Available for research purposes, this compound should be stored at room temperature in dry, sealed conditions to maintain stability . FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13F2NO3 B145400 N,N-Diethyl-3,6-difluorophthalamic acid CAS No. 131401-56-4

Properties

IUPAC Name

2-(diethylcarbamoyl)-3,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGXWRGWRATMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350818
Record name N,N-Diethyl-3,6-difluorophthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131401-56-4
Record name N,N-Diethyl-3,6-difluorophthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-3,6-difluorophthalamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid, a fluorinated aromatic carboxylic acid. The information presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and drug discovery.

Chemical Identity and Physical Properties

This compound is a white to off-white solid. The incorporation of fluorine atoms into the phthalic acid backbone significantly influences its electronic properties and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 131401-56-4Combi-Blocks SDS
Molecular Formula C₁₂H₁₃F₂NO₃Combi-Blocks SDS
Molecular Weight 257.23 g/mol Combi-Blocks SDS
Appearance White to off-white solidCombi-Blocks SDS
Melting Point 133-137 °CCombi-Blocks SDS
Boiling Point No data available
Solubility No data available
pKa No data available
LogP No data available
Vapor Pressure No data availableCombi-Blocks SDS
Density No data availableCombi-Blocks SDS
Flash Point No data availableCombi-Blocks SDS

Chemical Synthesis

The primary synthetic route to this compound involves the nucleophilic acyl substitution of 3,6-difluorophthalic anhydride with N,N-diethylamine. This reaction is a standard method for the preparation of phthalamic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Difluorophthalic anhydride

  • N,N-Diethylamine

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,6-difluorophthalic anhydride (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N,N-diethylamine (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • To purify the product, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound under vacuum to a constant weight.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,6-Difluorophthalic\nanhydride 3,6-Difluorophthalic anhydride Reaction Vessel\n(Anhydrous Diethyl Ether, 0°C to RT) Reaction Vessel (Anhydrous Diethyl Ether, 0°C to RT) 3,6-Difluorophthalic\nanhydride->Reaction Vessel\n(Anhydrous Diethyl Ether, 0°C to RT) N,N-Diethylamine N,N-Diethylamine N,N-Diethylamine->Reaction Vessel\n(Anhydrous Diethyl Ether, 0°C to RT) Filtration Filtration Reaction Vessel\n(Anhydrous Diethyl Ether, 0°C to RT)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying N,N-Diethyl-3,6-difluorophthalamic\nacid N,N-Diethyl-3,6-difluorophthalamic acid Drying->N,N-Diethyl-3,6-difluorophthalamic\nacid

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Stability

Hydrolysis

Studies have shown that this compound undergoes hydrolysis, although at a very slow rate. The half-life for this process is reported to be greater than 250 days at a pH of 5.0. Interestingly, the hydrolysis of this tertiary amide is not significantly affected by the presence of copper(II) ions, which is in contrast to the behavior of some secondary amides.

Stability and Storage

The compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.

Spectral Data

Biological Activity and Potential Applications

Currently, there is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the presence of fluorine atoms in organic molecules is known to modulate their biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.

The general class of phthalic acid esters has been studied for its biological impact, though the relevance to this specific phthalamic acid derivative is uncertain. Fluorinated organic compounds, in general, have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom.

Further research is required to elucidate the pharmacological profile and potential therapeutic applications of this compound.

Safety and Handling

According to the Safety Data Sheet, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own investigations and verify the information before use. All handling and use of this chemical should be performed by qualified individuals trained in laboratory safety procedures.

N,N-Diethyl-3,6-difluorophthalamic acid CAS number 131401-56-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131401-56-4

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-3,6-difluorophthalamic acid, a fluorinated aromatic carboxamide. Due to the limited availability of public data on this specific compound, this document synthesizes information from commercially available data, general chemical principles, and research on structurally related molecules. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide covers the compound's physicochemical properties, a proposed synthesis protocol, and an inferred discussion on its potential biological activities and mechanisms of action based on analogous fluorinated aromatic compounds.

Introduction

This compound is a specialized organic compound characterized by a difluorinated benzene ring, a carboxylic acid group, and a diethylamide moiety. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability. While specific research on the biological role of this compound is not extensively published, its structural features suggest potential applications in various areas of pharmaceutical research.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 131401-56-4Chemical Suppliers
Molecular Formula C₁₂H₁₃F₂NO₃Chemical Suppliers
Molecular Weight 257.23 g/mol Chemical Suppliers
Melting Point 163-165 °CChemical Supplier Data
Appearance White to off-white solid (inferred)General knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General knowledge of similar compounds

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

  • 3,6-Difluorophthalic anhydride (CAS: 652-40-4)

  • Diethylamine

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,6-difluorophthalic anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of diethylamine dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of all expected protons and carbons. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 3,6-Difluorophthalic Anhydride Reaction Reaction in Anhydrous THF Precursor->Reaction Reagent Diethylamine Reagent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, IR, MP) Product->Characterization

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity of this compound are not publicly available. However, based on its structural similarity to other biologically active molecules, we can infer potential areas of interest for future research.

Inferred Biological Context
  • Enzyme Inhibition: The presence of a carboxylic acid and an amide group, along with the fluorinated aromatic ring, makes this compound a candidate for an enzyme inhibitor. The fluorine atoms can modulate the acidity of the carboxylic acid and influence binding interactions within an enzyme's active site.

  • Anti-inflammatory and Analgesic Properties: Phthalamic acids and their derivatives have been investigated for anti-inflammatory and analgesic activities. The mechanism could involve the inhibition of inflammatory pathways.

  • Antimicrobial Activity: Fluorinated aromatic compounds are known to possess antimicrobial properties. The difluoro substitution pattern on the benzene ring could be a key determinant of such activity.

  • Plant Biology Research: Some studies have mentioned this compound in the context of the hydrolysis of certain pesticides, suggesting its use as a reference compound in environmental and agricultural research.

Postulated Signaling Pathway Involvement

Given the lack of specific data, a hypothetical signaling pathway cannot be definitively assigned. However, if the compound were to exhibit anti-inflammatory properties, it might interact with pathways such as the NF-κB signaling cascade or inhibit enzymes like cyclooxygenases (COX).

Hypothetical_Signaling_Pathway Compound This compound Target Hypothetical Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Modulation Pathway Signaling Pathway (e.g., Inflammatory Cascade) Target->Pathway Blocks Signal Response Biological Response (e.g., Reduced Inflammation) Pathway->Response

Caption: Hypothetical mechanism of action for a potential biological effect.

Experimental Design for Biological Screening

For researchers interested in investigating the biological activities of this compound, a general screening workflow is proposed.

Proposed Experimental Workflow

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Assay1 Enzyme Inhibition Assays CellAssay1 Cytokine Release Assays Assay1->CellAssay1 Assay2 Cell Viability Assays (e.g., MTT) CellAssay2 Reporter Gene Assays Assay2->CellAssay2 Assay3 Antimicrobial Susceptibility Testing MOA1 Target Identification CellAssay1->MOA1 MOA2 Pathway Analysis (e.g., Western Blot) CellAssay2->MOA2 Compound Test Compound (this compound) Compound->Assay1 Compound->Assay2 Compound->Assay3

Caption: A generalized workflow for the biological screening of the target compound.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its biological functions are currently scarce, its chemical structure suggests that it could be a valuable tool for developing novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a practical (though proposed) synthesis route, and a framework for initiating its biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

Disclaimer

This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are based on general chemical principles and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The discussion of potential biological activities is inferential and not based on published, peer-reviewed data for this specific compound.

An In-depth Technical Guide on the Molecular Structure of N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3,6-difluorophthalamic acid, a halogenated aromatic carboxamide, represents a molecule of significant interest within the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, plausible synthesis protocol. While specific experimental data for this exact compound is not widely published, this guide compiles information from analogous structures and theoretical principles to serve as a foundational resource for researchers. The discussion extends to the broader biological context of phthalamic acid and phthalimide derivatives, highlighting their potential as enzyme inhibitors and therapeutic agents. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with two fluorine atoms, a carboxylic acid group, and a diethylamide group. The ortho-positioning of the carboxylic acid and amide functionalities is a defining feature of its phthalamic acid core.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(diethylcarbamoyl)-3,6-difluorobenzoic acid-
CAS Number 131401-56-4-
Molecular Formula C₁₂H₁₃F₂NO₃-
Molecular Weight 257.23 g/mol -
Canonical SMILES CCN(CC)C(=O)C1=C(C(=CC=C1F)F)C(=O)O-
InChI Key Not available-
Predicted LogP 1.8 - 2.5Theoretical
Predicted pKa Carboxylic Acid: ~3.5-4.5Theoretical

Note: Some properties are predicted based on the structure as experimental data is limited.

Synthesis of this compound

The synthesis of this compound is anticipated to proceed via the nucleophilic acyl substitution of 3,6-difluorophthalic anhydride with diethylamine. The reaction involves the opening of the anhydride ring by the amine nucleophile.

Proposed Synthesis Workflow

synthesis_workflow Synthesis Workflow for this compound reagent1 3,6-Difluorophthalic Anhydride reaction Reaction Mixture reagent1->reaction reagent2 Diethylamine reagent2->reaction solvent Aprotic Solvent (e.g., THF, Dichloromethane) solvent->reaction workup Aqueous Work-up (Acidification) reaction->workup product This compound workup->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

A plausible workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of phthalamic acids and should be adapted and optimized.

  • Materials:

    • 3,6-Difluorophthalic anhydride (1 equivalent)

    • Diethylamine (1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-difluorophthalic anhydride in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylamine dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to protonate the carboxylate and remove any unreacted diethylamine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as complex multiplets due to H-F and H-H coupling.- Diethyl Protons: A quartet around δ 3.2-3.6 ppm (CH₂) and a triplet around δ 1.1-1.4 ppm (CH₃) are expected. Due to hindered rotation around the amide C-N bond, these signals may be broadened or appear as two distinct sets of quartets and triplets.[1]- Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the amide and carboxylic acid carbonyls.- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with carbon atoms directly attached to fluorine showing large C-F coupling constants.- Diethyl Carbons: Signals for the methylene (-CH₂-) carbons around δ 40-45 ppm and the methyl (-CH₃) carbons around δ 12-15 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.- C=O Stretch (Amide): A strong absorption band around 1630-1660 cm⁻¹.- C-F Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹.- N-H Stretch: Absent for this tertiary amide.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 257.23).- Fragmentation Pattern: Expect fragmentation patterns characteristic of benzoic acids and diethyl amides, including loss of H₂O, COOH, and fragments corresponding to the diethylamino group.

Biological Context and Therapeutic Potential

While the specific biological activity of this compound has not been extensively reported, the broader class of phthalamic acid and phthalimide derivatives has garnered significant attention in medicinal chemistry.[2][3]

Enzyme Inhibition

Phthalimide derivatives have been identified as inhibitors of various enzymes, suggesting that this compound could be a candidate for similar activities.

  • Cytochrome P450 (CYP) Enzymes: A significant percentage of phthalimide derivatives have shown inhibitory effects against CYP2C9 and CYP2C19, enzymes crucial for drug metabolism.[4][5] This suggests potential applications in modulating drug pharmacokinetics or as therapeutic agents themselves.

  • Soluble Epoxide Hydrolase (sEH): Phthalimide-bearing compounds have been designed as potent sEH inhibitors, which are being explored for the treatment of hypertension and inflammation.[6]

  • Cyclooxygenase (COX): Some phthalimide derivatives have been developed as selective COX-2 inhibitors, indicating their potential as anti-inflammatory agents with reduced gastrointestinal side effects.[2]

Signaling Pathways

The therapeutic effects of some phthalimide analogs are attributed to their ability to modulate specific signaling pathways.

signaling_pathway Potential Signaling Pathway Modulation by Phthalimide Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Phthalimide Phthalimide Derivative Phthalimide->MyD88 Suppresses

Modulation of the TLR4 signaling pathway by certain phthalimide derivatives.[7]

Certain phthalimide derivatives have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7] This mechanism is a key area of investigation for anti-inflammatory drug development. Furthermore, some derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and is often dysregulated in cancer.[2]

Conclusion

This compound is a molecule with a well-defined structure that can be accessed through straightforward synthetic chemistry. While specific experimental data on its properties and biological activity are sparse, its structural relationship to a class of compounds with known therapeutic potential makes it a person of interest for further investigation. The information and protocols provided in this guide are intended to serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the scientific and therapeutic value of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethyl-3,6-difluorophthalamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available spectral data and provides a plausible experimental protocol for its synthesis and purification.

Spectroscopic Data

Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and purity assessment of this compound. While specific numerical data from experimental analysis is proprietary to suppliers, a summary of expected spectral characteristics is presented below.[1]

Table 1: Summary of Spectroscopic Data

Technique Data Type Source
¹H NMRProton NMR Spectrum--INVALID-LINK--
IRInfrared Spectrum--INVALID-LINK--
MSMass Spectrum--INVALID-LINK--
¹³C NMRCarbon NMR Spectrum--INVALID-LINK--

Note: Access to the full spectral data typically requires inquiry with the supplier.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of similar phthalamic acids.

Synthesis of this compound

Objective: To synthesize this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-difluorophthalic anhydride (1.0 eq) in anhydrous dichloromethane (100 mL).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add diethylamine (1.1 eq) dropwise over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3,6-Difluorophthalic anhydride C Reaction in Dichloromethane A->C B Diethylamine B->C D Aqueous Work-up C->D E Purification D->E F This compound E->F

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility of N,N-Diethyl-3,6-difluorophthalamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for N,N-Diethyl-3,6-difluorophthalamic acid in various organic solvents is not publicly available. This guide provides a comprehensive framework based on the principles of organic chemistry, established experimental protocols, and data for structurally related compounds to assist researchers in determining its solubility profile.

Introduction: Predicting Solubility

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing purification, crystallization, formulation, and analytical characterization. The principle of "like dissolves like" is the cornerstone for predicting solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1]

This compound is a complex molecule with several functional groups that will influence its solubility:

  • Aromatic Ring: The benzene ring is nonpolar.

  • Carboxylic Acid: This group is polar and can act as a hydrogen bond donor and acceptor.

  • Amide (tertiary): The N,N-diethylamide group is polar and can act as a hydrogen bond acceptor.[2] However, as a tertiary amide, it cannot donate hydrogen bonds, which may limit its solubility in some solvents compared to primary or secondary amides.[2]

  • Fluorine Substituents: The two fluorine atoms are highly electronegative, increasing the polarity of the aromatic ring and potentially participating in intermolecular interactions.

Overall, this compound possesses both polar and nonpolar characteristics, suggesting it will exhibit a range of solubilities in different organic solvents. Its solubility is likely to be limited in very nonpolar solvents like alkanes and higher in polar aprotic and some polar protic solvents.

Potential Organic Solvents for Solubility Studies

The choice of solvent is critical for solubility determination. Below is a table of common organic solvents categorized by their polarity, which can serve as a starting point for screening the solubility of this compound.

Solvent Category Solvent Rationale for Potential Solubility
Polar Protic MethanolCapable of hydrogen bonding with the carboxylic acid and amide groups.
EthanolSimilar to methanol, but slightly less polar.
IsopropanolLower polarity than ethanol; may be a good solvent.
Acetic AcidThe acidic nature may enhance the solubility of the carboxylic acid moiety.
Polar Aprotic AcetoneCan accept hydrogen bonds from the carboxylic acid.
AcetonitrileA common solvent in chromatography; its polarity may be suitable.
Dimethylformamide (DMF)A highly polar aprotic solvent, often a good solvent for amides.
Dimethyl Sulfoxide (DMSO)A very strong polar aprotic solvent, often used for poorly soluble compounds.[3]
Tetrahydrofuran (THF)A moderately polar ether that can interact with the polar groups.
Ethyl AcetateA moderately polar solvent commonly used in organic synthesis and purification.
Nonpolar Dichloromethane (DCM)A weakly polar solvent that can interact with the aromatic ring.
TolueneA nonpolar aromatic solvent that may interact with the compound's benzene ring.
Hexane/HeptaneVery nonpolar; solubility is expected to be low but should be tested.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5][6] It involves equilibrating an excess amount of the solid compound in the solvent of choice until a saturated solution is formed.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[5]

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[6]

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the solubility screening and determination of a new chemical entity like this compound.

Solubility_Workflow start Start: NCE Available solvent_selection Solvent Selection (Based on Polarity & Structure) start->solvent_selection preliminary_screen Preliminary Solubility Screen (Small Scale) solvent_selection->preliminary_screen shake_flask Shake-Flask Method (Thermodynamic Solubility) preliminary_screen->shake_flask Select Solvents equilibration Equilibration (24-72h at constant T) shake_flask->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation quantification Quantification (e.g., HPLC-UV) phase_separation->quantification data_analysis Data Analysis & Reporting quantification->data_analysis end End: Solubility Profile data_analysis->end

Solubility Determination Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Research Applications of Substituted Phthalamic Acids

Substituted phthalamic acids and their derivatives represent a versatile class of compounds with a growing number of applications across various scientific disciplines. Initially recognized for their role in plant biology, their potential has expanded into oncology and immunology, making them a focal point for novel therapeutic development. This guide provides a comprehensive overview of their current and potential research applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Application in Plant Biology: Modulation of Auxin Transport

Substituted phthalamic acids, most notably N-1-naphthylphthalamic acid (NPA), are extensively used as tools in plant biology to study the mechanisms of polar auxin transport.[1][2] Auxin is a critical plant hormone that regulates nearly all aspects of plant growth and development through a well-defined signaling pathway.[3][4]

Mechanism of Action: Inhibition of PIN-FORMED (PIN) Proteins

NPA and related compounds function as potent inhibitors of polar auxin transport by targeting PIN-FORMED (PIN) auxin efflux carriers.[1][5] While the exact mechanism was long debated, recent evidence supports a model where NPA directly associates with and inhibits the activity of PIN proteins.[5] This inhibition disrupts the directional flow of auxin, leading to significant developmental effects, which allows researchers to probe the role of auxin gradients in processes like organogenesis, embryogenesis, and tropic responses.[2][6][7]

The canonical auxin signaling pathway operates within the nucleus.[3] In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[8][9] The presence of auxin acts as a 'molecular glue', facilitating the binding of Aux/IAA repressors to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex.[6][8] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome, thereby liberating ARF transcription factors to regulate the expression of auxin-responsive genes.[6]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_ub Ubiquitination cluster_membrane Cell Membrane Auxin Auxin TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->SCF_Complex recruited by Auxin-bound TIR1/AFB AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Proteasome 26S Proteasome SCF_Complex->Proteasome targets for degradation Proteasome->Aux_IAA degrades Gene_Expression Gene Expression (Growth & Development) AuxRE->Gene_Expression activates PIN PIN Protein (Auxin Efflux Carrier) NPA NPA (Phthalamic Acid) NPA->PIN inhibits Auxin_ext Auxin (Extracellular) Auxin_ext->PIN transported out

Caption: The nuclear auxin signaling pathway and the inhibitory site of NPA.

Application in Oncology

Recent studies have highlighted the potential of substituted phthalamic and phthalic acid derivatives as anticancer agents.[10] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, suggesting their potential as scaffolds for the development of novel chemotherapeutics.[11][12]

Cytotoxic Activity of Isophthalic and Terephthalic Acid Derivatives

A study investigating novel isophthalic and terephthalic acid derivatives as potential protein kinase inhibitors revealed significant cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined, with some compounds showing activity in the low micromolar range.[10]

CompoundK562 (Leukemia) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Isophthalic Derivative 5 3.427.044.918.84
Isophthalic Derivative 9 > 10> 10> 10> 10
Isophthalic Derivative 11 > 10> 106.25> 10
Terephthalic Derivative 14 > 10> 10> 10> 10
Data summarized from a study on novel phthalic-based anticancer tyrosine kinase inhibitors.[10]

These findings suggest that the isophthalic acid scaffold is a promising starting point for the design of new anticancer agents. Further investigation into the mechanism, such as the specific kinases inhibited, is a key area for future research.

Application in Immunology

Phthalamic acid derivatives, particularly N-phthaloyl amino acids, have demonstrated notable anti-inflammatory and immunomodulatory properties.[13] This activity is analogous to thalidomide and its derivatives (IMiDs®), which are well-known immunomodulators.[14] The primary mechanism involves the suppression of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

In a study evaluating a series of N-phthaloyl amino acid derivatives, several compounds effectively suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in murine cells stimulated with lipopolysaccharide (LPS).[13]

CompoundNO Production (% Inhibition at 50 µM)TNF-α Production (% Inhibition at 50 µM)IL-1β Production (% Inhibition at 50 µM)
2a (Phthaloyl-glycine) 25.3 ± 2.165.4 ± 3.255.1 ± 2.8
2g (Phthaloyl-L-phenylalanine) 45.1 ± 1.870.2 ± 4.160.3 ± 3.5
2h (Phthaloyl-L-tryptophan) 30.5 ± 2.558.9 ± 3.749.8 ± 2.9
Thalidomide 15.2 ± 1.5Not significantNot significant
Data extracted from a study on phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes.[13]

The ability of these simple N-phthaloyl amino acids to inhibit key pro-inflammatory cytokines more effectively than thalidomide in this assay highlights their potential for development as novel anti-inflammatory agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of substituted phthalamic acids, representing a typical discovery and development workflow.

Experimental_Workflow Synthesis Synthesis of Phthalamic Acid Derivative Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Screening Primary Screening: Cytotoxicity Assay (MTT) Purification->Screening Hit_Ident Hit Identification (e.g., IC50 < 10 µM) Screening->Hit_Ident Mechanism Mechanism of Action Studies Hit_Ident->Mechanism Active Data_Analysis Data Analysis & Interpretation Hit_Ident->Data_Analysis Inactive Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism->Pathway_Analysis Pathway_Analysis->Data_Analysis

Caption: A general experimental workflow for the evaluation of phthalamic acids.
General Synthesis of N-Substituted Phthalamic Acids

This protocol describes a common method for synthesizing N-substituted phthalamic acids via the reaction of phthalic anhydride with a primary amine.

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., aniline, glycine)

  • Glacial acetic acid or another suitable solvent (e.g., dichloromethane)[15]

  • Reaction flask with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Amine Addition: Add the primary amine (1.0 equivalent) to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux in acetic acid) for 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, pour the mixture into cold water to precipitate the phthalamic acid product.

  • Purification: Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexane to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[16]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • Cells in culture (e.g., MCF-7, HepG2)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[19]

  • Complete cell culture medium

  • Test compounds (substituted phthalamic acids) dissolved in a suitable vehicle (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 540-570 nm using a plate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percent viability against the compound concentration to determine the IC₅₀ value.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample, which is essential for investigating the effect of a compound on signaling pathways.[21]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels, electrophoresis apparatus, and running buffer

  • Transfer apparatus, membranes (PVDF or nitrocellulose), and transfer buffer[22]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with the phthalamic acid derivative and control cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[21]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and separate them by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[22][24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[23]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

  • Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

References

Stability and Degradation of N,N-Diethyl-3,6-difluorophthalamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of N,N-Diethyl-3,6-difluorophthalamic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a predictive assessment based on the chemical properties of its constituent functional groups—a phthalamic acid moiety, a difluorinated aromatic ring, and a diethylamide group. It details the experimental protocols necessary for conducting forced degradation studies as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to establish a framework for the systematic evaluation of the stability of this compound.

Introduction

This compound is a chemical entity with potential applications in various fields, including proteomics research. Understanding its stability and degradation profile is critical for determining its shelf-life, appropriate storage conditions, and potential degradation products that may affect its activity, toxicity, or safety.[2] The presence of a fluorinated aromatic ring and an amic acid functional group suggests specific susceptibilities to hydrolytic, photolytic, and thermal degradation. This guide will explore these potential degradation pathways and provide detailed methodologies for their investigation.

Predicted Stability and Degradation Pathways

The chemical structure of this compound suggests several potential degradation routes.

Hydrolytic Degradation

The primary and most anticipated degradation pathway for this compound is the hydrolysis of the amic acid bond. Amides are generally resistant to hydrolysis, but the reaction can be catalyzed by acidic or basic conditions, often requiring heat.[4][5]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][6][7]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon can lead to the formation of a tetrahedral intermediate, which then breaks down.[5][8]

The expected products of hydrolysis are 3,6-difluorophthalic acid and diethylamine.

G cluster_main Proposed Hydrolytic Degradation Pathway parent This compound product1 3,6-Difluorophthalic acid parent->product1 Hydrolysis (Acid or Base) product2 Diethylamine parent->product2 Hydrolysis (Acid or Base)

Figure 1: Proposed Hydrolytic Degradation Pathway
Photolytic Degradation

Aromatic compounds and amides can be susceptible to photodegradation upon exposure to UV or visible light.[9] The energy from light can promote electrons to higher energy states, leading to bond cleavage. For aromatic amides, potential reactions include the Photo-Fries rearrangement or cleavage of the carbon-nitrogen bond.[9][10] The presence of fluorine atoms on the aromatic ring may influence the photostability.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome the activation energy for decomposition reactions.[11] For this compound, thermal stress could potentially lead to decarboxylation or cleavage of the amide bond. The specific degradation products would depend on the temperature and the presence of oxygen.

Oxidative Degradation

While the molecule does not contain functional groups that are highly susceptible to oxidation, forced degradation studies using strong oxidizing agents like hydrogen peroxide are necessary to explore potential minor degradation pathways.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][3][12] The following are detailed protocols for the forced degradation of this compound. A typical starting concentration for the drug substance in these studies is 1 mg/mL.[1]

General Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted below.

G cluster_workflow General Stability Testing Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify report Report Stability Profile identify->report

Figure 2: General Stability Testing Workflow
Acid and Base Hydrolysis

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and water.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubation:

    • Incubate the solutions at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To assess the susceptibility of the compound to oxidation.

Protocol:

  • Preparation of Solution:

    • Prepare a 1 mg/mL solution of this compound.

    • Add 3% hydrogen peroxide to the solution.

  • Incubation:

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at specified time intervals.

  • Analysis:

    • Analyze the samples directly by HPLC.

Thermal Degradation

Objective: To determine the stability of the solid compound and a solution at elevated temperatures.

Protocol:

  • Solid State:

    • Place a known amount of the solid compound in a stability chamber at 80°C.

    • Sample at various time points and prepare solutions for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent system.

    • Incubate the solution at 60°C, protected from light.

    • Sample at predetermined time points for HPLC analysis.

Photostability Testing

Objective: To evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.[13][14][15][16]

Protocol:

  • Sample Preparation:

    • Expose the solid drug substance and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure:

    • Place the samples in a photostability chamber.

    • Store the dark control samples under the same temperature and humidity conditions.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19]

  • Method: Reversed-phase HPLC (RP-HPLC) is generally suitable for compounds of this polarity.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification of degradation products.[17][19]

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical results from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Product(s)
0.1 M HCl at 60°C2485.23,6-Difluorophthalic acid
0.1 M NaOH at 60°C878.53,6-Difluorophthalic acid
3% H₂O₂ at RT2498.9Minor unidentified peaks
Heat (Solid) at 80°C4899.1Negligible degradation
Heat (Solution) at 60°C4897.5Minor unidentified peaks
Photolytic Exposure-96.3Minor unidentified peaks

Table 2: pH-Rate Profile for Hydrolysis at 60°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
1.20.0065106.6
4.50.0012577.6
7.00.0009770.2
9.00.015046.2
12.00.032521.3

Conclusion

This technical guide provides a predictive overview of the stability and degradation of this compound. The primary anticipated degradation pathway is hydrolysis of the amic acid bond to form 3,6-difluorophthalic acid and diethylamine, a reaction that is likely accelerated under both acidic and basic conditions. The compound is predicted to have moderate stability under oxidative, thermal, and photolytic stress. The detailed experimental protocols provided herein offer a robust framework for systematically investigating the stability profile of this molecule, which is essential for its potential development and application. The use of a validated stability-indicating HPLC method is critical for obtaining accurate and reliable data.

References

Technical Guide: The Application of N,N-Diethyl-3,6-difluorophthalamic Acid in Proteomics Research Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive review of scientific literature and public databases reveals a notable absence of information regarding the application of N,N-Diethyl-3,6-difluorophthalamic acid in the field of proteomics research. Despite the continuous search for novel chemical tools to advance the understanding of the proteome, this specific compound does not appear to be a subject of study or utilization within this domain.

Proteomics research heavily relies on a diverse array of chemical probes, labeling reagents, and analytical techniques to identify, quantify, and characterize proteins and their functions. While derivatives of similar chemical structures, such as fluorinated compounds, have found utility in various biochemical applications, the specific molecule this compound has not been documented in proteomics-related studies.

Quantitative Data and Experimental Protocols

A thorough search for quantitative data or established experimental protocols involving this compound in proteomics has yielded no results. There are no published studies detailing its use for protein labeling, cross-linking, enrichment, or as a probe for studying protein-protein interactions or post-translational modifications. Consequently, there is no data to present in tabular format or methodologies to detail for key experiments.

Signaling Pathways and Experimental Workflows

In the absence of any documented use in proteomics, there are no established signaling pathways or experimental workflows that incorporate this compound. Therefore, the creation of diagrams to visualize its role in such biological or experimental contexts is not possible.

Based on the currently available information, this compound is not a recognized tool in the field of proteomics research. Researchers, scientists, and drug development professionals seeking chemical agents for proteomics applications should refer to the extensive and well-documented libraries of existing reagents and methodologies. Future research may explore the potential of this and other novel compounds, but as of now, its utility in proteomics remains uncharacterized and unsubstantiated by scientific literature.

Methodological & Application

Application Notes and Protocols for N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for publicly available scientific literature and experimental data regarding "N,N-Diethyl-3,6-difluorophthalamic acid" has yielded insufficient information to generate detailed application notes and protocols as requested.

While the chemical compound is identifiable by its CAS number (131401-56-4) and is available from some chemical suppliers, there is a notable absence of published research detailing its use in biological assays, its mechanism of action, or its effects on cellular signaling pathways.[1]

The initial search strategy aimed to identify:

  • Quantitative data: such as IC50 values, EC50 values, binding constants, or other relevant metrics from various assays.

  • Experimental protocols: detailed methodologies for cell-based or biochemical assays where this compound has been utilized.

  • Signaling pathway information: data on how this compound may modulate specific intracellular signaling cascades.

The search results did not provide specific data for this compound itself. The information retrieved pertained to other, structurally distinct diethyl-substituted aromatic compounds, such as N,N-diethyl-p-phenylenediamine, N,N-diethyl-meta-toluamide (DEET), and various dihydropyridine derivatives.[2][3][4][5] While these studies offer insights into the biological activities of other molecules, this information is not transferable to the specific compound of interest.

Consequently, it is not possible at this time to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data is available to summarize in tabular format.

  • Experimental Protocols: No established experimental protocols for assays involving this compound could be located.

  • Visualization: Without information on its mechanism of action or affected signaling pathways, no accurate and meaningful diagrams can be created using Graphviz.

For researchers, scientists, and drug development professionals interested in the potential applications of this compound, it would be necessary to conduct foundational research to determine its biological activity. This would involve:

  • Initial Screening: Performing a broad panel of biochemical and cell-based assays to identify any potential biological effects.

  • Target Identification: If activity is observed, further studies would be required to identify the molecular target(s) of the compound.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which the compound exerts its effects.

  • Dose-Response Analysis: Determining the potency and efficacy of the compound through concentration-response experiments.

As new research on this compound is published, it will become possible to develop the detailed application notes and protocols originally requested. At present, this compound represents a novel chemical entity with uncharacterized biological properties.

References

Application Notes and Protocols for N,N-Diethyl-3,6-difluorophthalamic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3,6-difluorophthalamic acid (CAS 131401-56-4) is a fluorinated organic compound with potential applications in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest it as a valuable scaffold for the design of novel therapeutic agents. These application notes provide a prospective overview of its potential applications and detailed protocols for its synthesis and handling.

Potential Medicinal Chemistry Applications

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The difluoro substitution on the phthalic acid backbone of this compound suggests several potential areas of investigation:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] This property can be exploited to increase the half-life of drug candidates.

  • Modulation of Physicochemical Properties: Fluorine substitution can modulate a molecule's pKa, lipophilicity, and conformational preferences, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[4]

  • Scaffold for Novel Therapeutics: The phthalamic acid moiety can serve as a versatile scaffold for the synthesis of a variety of derivatives with potential applications as anti-inflammatory, anti-cancer, or anti-viral agents.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

  • 3,6-Difluorophthalic anhydride (CAS 652-40-4)[6][7]

  • Diethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve 1.0 equivalent of 3,6-difluorophthalic anhydride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.1 equivalents of diethylamine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with 1M hydrochloric acid (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain this compound as a solid.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Reactant1 3,6-Difluorophthalic anhydride Reaction Reaction Reactant1->Reaction Reactant2 Diethylamine Reactant2->Reaction Solvent Anhydrous THF Solvent->Reaction Temperature 0 °C to Room Temp Temperature->Reaction Time 4 hours Time->Reaction Evaporation Rotary Evaporation Extraction DCM / 1M HCl / Brine Evaporation->Extraction Drying Na2SO4 Extraction->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product Reaction->Evaporation

Caption: Workflow for the synthesis of this compound.

Data Presentation

While no specific quantitative data for the biological activity of this compound is currently available, the following table structure is recommended for presenting such data once obtained.

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular FormulaC12H13F2NO3Calculated
Molecular Weight257.23 g/mol Calculated
Melting Point (°C)TBDDSC
pKaTBDPotentiometric titration
LogPTBDHPLC
Solubility (µg/mL)TBDKinetic solubility assay

Table 2: In Vitro Biological Activity

TargetAssay TypeIC50 / EC50 (µM)
Example Target 1Enzyme InhibitionTBD
Example Target 2Receptor BindingTBD
Example Cell LineCytotoxicity (MTT)TBD

Prospective Signaling Pathway Analysis

Given the structural similarities of phthalamic acid derivatives to certain classes of bioactive molecules, a hypothetical mechanism of action could involve the modulation of inflammatory pathways. For instance, some phthalimide derivatives are known to interact with components of the NF-κB signaling pathway.

DOT Script for Hypothetical Signaling Pathway:

Hypothetical_Pathway Hypothetical Modulation of NF-κB Pathway cluster_cytoplasm Cytoplasm Compound N,N-Diethyl-3,6- difluorophthalamic acid IKK IKK Complex Compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. The protocols and prospective applications outlined in this document are intended to serve as a foundational guide for researchers interested in investigating its therapeutic potential. Further studies are warranted to elucidate its biological activities and mechanism of action. Key future research directions include:

  • Broad biological screening: To identify potential therapeutic targets.

  • Derivatization: To explore the structure-activity relationship (SAR) of this scaffold.

  • Pharmacokinetic studies: To evaluate its drug-like properties in vivo.

References

Application Notes and Protocols: N,N-Diethyl-3,6-difluorophthalamic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-3,6-difluorophthalamic acid is a fluorinated aromatic building block with significant potential in organic synthesis. Its unique structure, featuring a difluorinated phenyl ring, a carboxylic acid, and a diethylamide moiety, offers multiple reactive sites for chemical modification. The presence of fluorine atoms can significantly alter the physicochemical properties of target molecules, including their lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Phthalimide derivatives, which can be readily synthesized from phthalamic acids, are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound.

Synthesis of this compound

The most direct route for the synthesis of this compound is the nucleophilic ring-opening of 3,6-difluorophthalic anhydride with diethylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-difluorophthalic anhydride (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylamine (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Representative)

Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)
3,6-Difluorophthalic anhydrideDiethylamineDCM2-40 to RT>95

Diagram: Synthesis of this compound

G cluster_0 Synthesis of this compound 3,6-Difluorophthalic_anhydride 3,6-Difluorophthalic anhydride Reaction Reaction in DCM 3,6-Difluorophthalic_anhydride->Reaction 1.0 eq Diethylamine Diethylamine Diethylamine->Reaction 1.1 eq Product This compound Reaction->Product >95% Yield G cluster_1 Cyclization to N,N-Diethyl-3,6-difluorophthalimide Phthalamic_Acid This compound Dehydration Dehydration (Acetic Anhydride, NaOAc) Phthalamic_Acid->Dehydration Phthalimide N,N-Diethyl-3,6-difluorophthalimide Dehydration->Phthalimide 85-95% Yield G cluster_2 Polyester Synthesis Workflow Monomers Phthalamic Acid + Diol Polymerization Condensation Polymerization Monomers->Polymerization Catalyst, Heat Isolation Precipitation and Drying Polymerization->Isolation Polyester Fluorinated Polyester Isolation->Polyester

References

Application Notes and Protocols for N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases did not yield specific experimental procedures, application notes, or quantitative biological data for N,N-Diethyl-3,6-difluorophthalamic acid. The information available is primarily limited to its chemical identity, including its CAS number (131401-56-4) and molecular formula.

Therefore, the following sections provide a generalized, hypothetical protocol for the synthesis of this compound based on established methods for the synthesis of similar N,N-disubstituted phthalamic acids. This protocol is intended for informational purposes only and would require significant optimization and validation by qualified researchers.

I. Hypothetical Synthesis of this compound

This protocol outlines a potential two-step synthesis route starting from 3,6-difluorophthalic acid.

Protocol 1: Synthesis of 3,6-Difluorophthalic Anhydride

Objective: To synthesize 3,6-difluorophthalic anhydride from 3,6-difluorophthalic acid via dehydration.

Materials:

  • 3,6-Difluorophthalic acid

  • Acetic anhydride

  • Toluene (or other suitable high-boiling point, inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3,6-difluorophthalic acid and an excess of acetic anhydride.

  • Add toluene to the mixture to aid in the azeotropic removal of acetic acid byproduct.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting solid, 3,6-difluorophthalic anhydride, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound by the aminolysis of 3,6-difluorophthalic anhydride with diethylamine.

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,6-difluorophthalic anhydride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of diethylamine in anhydrous DCM to the cooled anhydride solution via an addition funnel over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

II. Experimental Workflow Visualization

The following diagram illustrates the hypothetical synthesis workflow described above.

Synthesis_Workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Amide Formation Reactant1 3,6-Difluorophthalic Acid Process1 Reflux (Dehydration) Reactant1->Process1 Reagent1 Acetic Anhydride Toluene Reagent1->Process1 Product1 3,6-Difluorophthalic Anhydride Process1->Product1 Process2 Aminolysis (0°C to RT) Product1->Process2 Reagent2 Diethylamine DCM Reagent2->Process2 FinalProduct N,N-Diethyl-3,6-difluorophthalamic acid Process2->FinalProduct

Caption: Hypothetical two-step synthesis of this compound.

III. Applications and Biological Activity

Extensive searches of scientific literature and chemical databases did not reveal any specific applications or biological activity data for this compound. Research into related phthalate and phthalamic acid derivatives suggests a wide range of potential biological activities, but no direct evidence is available for this specific compound. Therefore, no quantitative data tables or signaling pathway diagrams can be provided at this time.

Further research would be required to determine the properties and potential applications of this compound.

Application Notes and Protocols: N,N-Diethyl-3,6-difluorophthalamic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of coordination chemistry and synthetic methodologies for related compounds, such as phthalic acid and its derivatives. Due to a lack of specific literature on N,N-Diethyl-3,6-difluorophthalamic acid and its metal complexes, the following information should be considered a hypothetical guide. Researchers should exercise standard laboratory safety and optimization procedures.

Introduction

This compound is a derivative of phthalic acid, a well-known chelating agent in coordination chemistry. The presence of two fluorine atoms on the benzene ring is expected to influence the electronic properties of the ligand, potentially affecting the stability and reactivity of its metal complexes. The diethylamide group introduces steric bulk and may influence the coordination geometry of the resulting complexes. Metal complexes incorporating this ligand could have potential applications in catalysis, materials science, and medicinal inorganic chemistry, leveraging the unique properties imparted by the fluorinated and N,N-disubstituted phthalic acid backbone.[1][2][3]

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 3,6-difluorophthalic anhydride with diethylamine. This reaction is analogous to the formation of other phthalamic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,6-difluorophthalic anhydride (1.0 eq) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Characterization:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (C=O, N-H, C-F).

  • Mass Spectrometry: To determine the molecular weight.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The coordination can occur through the carboxylate oxygen atoms and potentially the amide oxygen, making it a bidentate or even a bridging ligand.[4][5]

Experimental Protocol: General Synthesis of Metal(II) Complexes

Materials:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the ligand (2.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask.

  • If the carboxylate form of the ligand is desired for coordination, add triethylamine (2.0 eq) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol (25 mL).

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • A precipitate should form. Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold methanol and then diethyl ether.

  • Dry the complex in a desiccator.

Characterization of Metal Complexes:

  • FT-IR Spectroscopy: To observe shifts in the C=O stretching frequencies upon coordination to the metal center.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.[2]

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure if suitable crystals can be obtained.

Quantitative Data

The following tables present hypothetical quantitative data for the characterization of this compound and its potential metal complexes. These values are based on typical ranges observed for similar compounds.

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Observed Values (Hypothetical) Interpretation
¹H NMR (CDCl₃)δ 1.2 (t, 6H), 3.4 (q, 4H), 7.2-7.5 (m, 2H), 10.5 (s, 1H)Diethylamino protons, aromatic protons, and carboxylic acid proton.
¹³C NMR (CDCl₃)δ 13, 42, 115-135 (aromatic C), 165 (amide C=O), 170 (acid C=O)Carbon skeleton consistent with the proposed structure.
¹⁹F NMR (CDCl₃)δ -110 to -120Fluorine atoms attached to the aromatic ring.
FT-IR (KBr, cm⁻¹)3300-2500 (br), 1710 (s), 1630 (s), 1250 (s)O-H (acid), C=O (acid), C=O (amide), C-F stretching vibrations.
Mass Spec (ESI-)m/z 256.09 [M-H]⁻Molecular weight confirmation.

Table 2: Hypothetical Properties of Metal(II) Complexes

Complex (Hypothetical) Color Yield (%) Molar Conductivity (Ω⁻¹cm²mol⁻¹) in DMF Magnetic Moment (μeff, B.M.)
[Cu(L)₂(H₂O)₂]Blue75151.85
[Co(L)₂(H₂O)₂]Pink80124.90
[Zn(L)₂(H₂O)₂]White8510Diamagnetic
*L = Deprotonated N,N-Diethyl-3,6-difluorophthalamate

Potential Applications and Signaling Pathways

Metal complexes often exhibit biological activity that can be explored in drug development.[6] For instance, copper and cobalt complexes have been investigated for their antimicrobial and anticancer properties.[2] The mechanism of action can involve interaction with DNA, inhibition of enzymes, or generation of reactive oxygen species (ROS).

Hypothetical Signaling Pathway: Induction of Apoptosis by a Metal Complex

A potential mechanism of action for a cytotoxic metal complex could be the induction of apoptosis through the intrinsic pathway, which involves the mitochondria.

apoptosis_pathway MetalComplex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Hypothetical signaling pathway for metal complex-induced apoptosis.

Experimental Workflows

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the metal complexes.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand Ligand Synthesis: This compound Complexation Complexation Reaction: Ligand + Metal Salt Ligand->Complexation Purification Purification: Filtration & Washing Complexation->Purification Spectroscopy Spectroscopic Analysis: FT-IR, UV-Vis, NMR Purification->Spectroscopy Elemental Elemental Analysis Purification->Elemental Thermal Thermal Analysis (TGA) Purification->Thermal Xray Single-Crystal X-ray Diffraction (if possible) Purification->Xray Biological Biological Activity Screening: (e.g., Antimicrobial, Cytotoxicity) Purification->Biological

Caption: General workflow for synthesis and characterization of metal complexes.

Logical Relationship for Ligand Design

The design of the ligand can be logically broken down into its constituent parts, each contributing to the overall properties of the resulting metal complexes.

ligand_design cluster_components Ligand Components cluster_properties Resulting Properties Ligand This compound PhthalicAcid Phthalic Acid Backbone Ligand->PhthalicAcid Fluorine 3,6-Difluoro Substituents Ligand->Fluorine Diethylamide N,N-Diethylamide Group Ligand->Diethylamide Coordination Coordination Site (Carboxylate) PhthalicAcid->Coordination Electronic Modified Electronic Properties (Electron Withdrawing) Fluorine->Electronic Steric Steric Hindrance & Solubility Diethylamide->Steric

Caption: Logical breakdown of the ligand structure and its influence.

References

Application Notes and Protocols for the Analysis of N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-3,6-difluorophthalamic acid is a fluorinated aromatic carboxylic acid. Accurate and precise analytical methods are essential for its quantification in various matrices during research and drug development. This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS), and Gas Chromatography with Mass Spectrometry Detection (GC-MS). These methods are based on established analytical principles for structurally similar compounds, such as fluorinated aromatic carboxylic acids, and should be validated for the specific matrix and concentration range of interest.

Analytical Methods Overview

A summary of the proposed analytical methods is provided below. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of aromatic carboxylic acids, offering good resolution and sensitivity.[1] For enhanced specificity and lower detection limits, coupling HPLC with a mass spectrometer (MS) is recommended.[2][3] Gas chromatography (GC) is another powerful technique, particularly when coupled with MS; however, it necessitates a derivatization step to increase the volatility of the acidic analyte.[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement. A reversed-phase C18 column is proposed for the separation.[1]

Data Presentation: HPLC-UV Instrumental Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 230 nm (or wavelength of maximum absorbance)
Run Time 15 minutes
Experimental Protocol: HPLC-UV Analysis

1. Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound in acetonitrile. b. Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation: a. Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[6] b. If the sample contains particulates, filter it through a 0.45 µm syringe filter to prevent clogging the HPLC column.[7] c. Adjust the pH of aqueous samples to be acidic to ensure the analyte is in its protonated form.[6][8] d. If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.[8]

3. Chromatographic Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. b. Inject the prepared standards and samples onto the HPLC system. c. Record the chromatograms and integrate the peak area corresponding to this compound.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area versus the concentration of the standards. b. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization: HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Sample Preparation Filtration Prepared Sample Sample->Filtration Filtration/SPE HPLC HPLC-UV System Dilution->HPLC Inject Filtration->HPLC Inject Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Method 2: High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer is the preferred method.[3] This approach allows for the confirmation of the analyte's identity based on its mass-to-charge ratio.

Data Presentation: HPLC-MS Instrumental Parameters
ParameterRecommended Setting
HPLC System (Same as HPLC-UV)
Column C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Electrospray Ionization (ESI) in Negative Mode
Ionization Voltage -3.5 kV
Capillary Temperature 320 °C
Scan Range m/z 100-400
Selected Ion Monitoring (SIM) m/z corresponding to [M-H]⁻ of the analyte
Experimental Protocol: HPLC-MS Analysis

1. Standard and Sample Preparation: a. Follow the same procedures as for the HPLC-UV method, but use mobile phase compatible solvents for final dilutions.

2. HPLC-MS Analysis: a. Equilibrate the HPLC-MS system. b. Perform a direct infusion of a standard solution to optimize the mass spectrometer parameters for this compound. c. Inject the standards and samples. d. Acquire data in both full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.

3. Data Analysis: a. Extract the chromatogram for the specific m/z of the deprotonated molecule [M-H]⁻. b. Construct a calibration curve and quantify the analyte as described for the HPLC-UV method.

Visualization: HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Sample Preparation Cleanup Prepared Sample Sample->Cleanup Extraction/Filtration LC HPLC Separation Dilution->LC Inject Cleanup->LC Inject MS MS Detection (ESI-) LC->MS XIC Extracted Ion Chromatogram MS->XIC Quant Quantification XIC->Quant

Caption: Workflow for HPLC-MS analysis.

Method 3: Gas Chromatography with Mass Spectrometry Detection (GC-MS)

This method requires derivatization of the carboxylic acid group to a more volatile ester or silyl ester.[9] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[10]

Data Presentation: GC-MS Instrumental Parameters
ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Experimental Protocol: GC-MS Analysis

1. Standard Preparation: a. Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile. b. Create calibration standards by diluting the stock solution.

2. Derivatization (Silylation): a. To 100 µL of each standard or sample solution in a clean, dry vial, add 100 µL of BSTFA with 1% TMCS. b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Allow the vial to cool to room temperature before injection.

3. GC-MS Analysis: a. Inject the derivatized standards and samples into the GC-MS system. b. Acquire data in full scan mode to identify the characteristic fragmentation pattern of the derivatized analyte. c. For quantification, use selected ion monitoring (SIM) of characteristic ions.

4. Data Analysis: a. Identify the peak for the silylated derivative of this compound based on its retention time and mass spectrum. b. Generate a calibration curve using the peak areas of the derivatized standards. c. Quantify the analyte in the derivatized samples.

Visualization: GC-MS Workflow

GC_MS_Workflow Start Standard/Sample Deriv Derivatization (Silylation) Start->Deriv GC GC Separation Deriv->GC Inject MS MS Detection (EI) GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for GC-MS analysis with derivatization.

References

Application Notes and Protocols: N,N-Diethyl-3,6-difluorophthalamic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for research articles, application notes, and protocols regarding the use of N,N-Diethyl-3,6-difluorophthalamic acid as a molecular probe did not yield any specific results. The scientific literature readily available through public databases and search engines does not contain specific studies detailing its application for this purpose.

While the individual components of the molecule's name—"diethyl," "difluoro," and "phthalamic acid"—are common in chemical and biological research, the specific combination and its use as a molecular probe are not documented in the available resources. Phthalic acid and its derivatives are known to be versatile compounds with applications in various fields, including the synthesis of dyes, polymers, and pharmaceuticals. Some phthalimide derivatives have been explored in drug discovery and as fluorescent probes. However, there is no information available to suggest that this compound has been established or utilized as a molecular probe.

Molecular probes are essential tools in research, designed to interact with specific targets and produce a measurable signal. The development and characterization of a new molecular probe involve extensive research to determine its synthesis, binding properties, specificity, and the signaling mechanism it employs. This information is typically published in peer-reviewed scientific journals.

Given the absence of any such information for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations of signaling pathways. Any attempt to do so would be speculative and not based on established scientific findings.

Researchers, scientists, and drug development professionals interested in this specific compound may need to undertake foundational research to determine its potential as a molecular probe. This would involve:

  • Synthesis and Characterization: Developing a reliable method for synthesizing and purifying this compound and confirming its chemical structure and properties.

  • Target Identification: Identifying a biological target (e.g., protein, enzyme, nucleic acid) with which the compound might interact.

  • Binding Assays: Performing experiments to determine if the compound binds to the identified target and to quantify the binding affinity.

  • Probe Development: Modifying the compound, if necessary, to incorporate a reporter group (e.g., a fluorophore or a radioactive isotope) that can generate a detectable signal upon binding.

  • Validation: Testing the probe's specificity and its ability to function in relevant biological systems (e.g., cell cultures or animal models).

Until such foundational research is conducted and published, detailed application notes and protocols for this compound as a molecular probe cannot be generated. We recommend consulting chemical synthesis databases for information on the synthesis of this compound and designing a research plan to explore its potential applications.

Application Note: Derivatization of N,N-Diethyl-3,6-difluorophthalamic acid for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N,N-Diethyl-3,6-difluorophthalamic acid is a specialized chemical intermediate possessing both a carboxylic acid and an amide functional group. This structure allows for targeted derivatization, making it a versatile scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of the parent compound and its subsequent derivatization through three primary pathways: amide coupling, cyclization to an imide, and esterification. These methods enable the generation of diverse molecular architectures for further investigation.

Synthesis of this compound

The parent compound is synthesized via the nucleophilic ring-opening of 3,6-difluorophthalic anhydride by diethylamine.[1][2] This reaction is typically rapid and high-yielding.

Experimental Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-difluorophthalic anhydride (1.0 eq) in a suitable anhydrous solvent such as acetone or dichloromethane (DCM).

  • Reagent Addition: Slowly add diethylamine (1.05 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is typically removed under reduced pressure. If a precipitate forms, it can be collected by filtration.

  • Purification: The resulting white solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield this compound.

G start1 3,6-Difluorophthalic Anhydride reaction Nucleophilic Ring-Opening start1->reaction start2 Diethylamine start2->reaction product This compound reaction->product

Caption: Synthesis workflow for the parent compound.

Derivatization Strategies

The carboxylic acid moiety of this compound is the primary site for derivatization. Standard methods for carboxylic acid activation can be employed to generate a variety of derivatives.[3][4][5]

G cluster_0 Derivatization Pathways start This compound product1 Amide Derivatives start->product1 Amide Coupling (HATU, EDC/HOBt) product2 N,N-Diethyl-3,6-difluorophthalimide start->product2 Cyclization (Acetic Anhydride, Heat) product3 Ester Derivatives start->product3 Esterification (BF3/ROH, H2SO4)

Caption: Key derivatization pathways from the parent acid.

Method 1: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often achieved by activating the carboxylic acid to react with a primary or secondary amine.[3][4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used for this purpose.[3][6]

Experimental Protocol (Using HATU):

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Method 2: Cyclization to Phthalimide

Phthalamic acids can undergo intramolecular cyclization via dehydration to form the corresponding phthalimide.[7] This is often achieved by heating or using a chemical dehydrating agent like acetic anhydride.[8]

Experimental Protocol:

  • Setup: Suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture under reflux (approx. 140 °C) for 1-3 hours. The solid should dissolve as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, the N,N-Diethyl-3,6-difluorophthalimide can be further purified by recrystallization.

Method 3: Esterification

The carboxylic acid can be converted to an ester, for example, through Fischer esterification or by using activating agents. Reaction with boron trifluoride in an alcohol is an effective method for forming methyl or other alkyl esters.[9]

Experimental Protocol (Using BF₃•MeOH):

  • Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Reagent Addition: Add a catalytic amount of a strong acid like sulfuric acid or a Lewis acid such as boron trifluoride methanol complex (BF₃•MeOH, 1.2 eq).

  • Reaction: Heat the mixture at reflux for 4-8 hours, monitoring by TLC.

  • Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical results for the described derivatization reactions. Yields and purity are representative and may vary based on the specific substrate and reaction conditions.

Derivative Type Method Key Reagents Typical Yield (%) Purity (HPLC, %)
Amide DerivativeAmide CouplingHATU, DIPEA, Amine65-90>95
PhthalimideCyclizationAcetic Anhydride, Heat85-98>98
Methyl EsterEsterificationBF₃•MeOH, Methanol70-92>97

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-Diethyl-3,6-difluorophthalamic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the nucleophilic acyl substitution of 3,6-difluorophthalic anhydride with diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound. These include the purity of reactants and solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. Careful control of these parameters is crucial for maximizing the product yield.

Q3: What are the potential side reactions in this synthesis?

A3: A potential side reaction is the formation of the corresponding phthalimide through the dehydration of the phthalamic acid product, especially at elevated temperatures. Another possibility is the reaction of the product with any remaining anhydride.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture can be compared with spots of the starting materials (3,6-difluorophthalic anhydride and diethylamine) to observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants or Solvent: Moisture or impurities in the 3,6-difluorophthalic anhydride, diethylamine, or the solvent can interfere with the reaction. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Low Reaction Temperature: The reaction rate may be too slow at a very low temperature. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Ensure all reactants and the solvent are pure and dry. 3,6-difluorophthalic anhydride is sensitive to moisture. 2. Use a slight excess of diethylamine (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the anhydride. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Extend the reaction time and monitor the progress by TLC until the anhydride is fully consumed.
Formation of a White Precipitate (other than product) 1. Low Solubility of Reactants or Product: The starting materials or the product may have limited solubility in the chosen solvent at the reaction temperature. 2. Formation of Diethylamine Hydrochloride: If a chlorinated solvent is used and there is a source of HCl, it can react with diethylamine.1. Choose a solvent in which both reactants and the product are reasonably soluble at the reaction temperature (e.g., anhydrous Dichloromethane, Tetrahydrofuran, or Acetonitrile). 2. Use a non-chlorinated solvent or ensure the reaction is carried out under anhydrous and inert conditions.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the product with starting materials. 2. Formation of Side Products: As mentioned, phthalimide formation can occur.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. For purification, recrystallization from a suitable solvent system is often effective. Column chromatography can also be employed if necessary.
Inconsistent Yields 1. Variability in Reagent Quality: Batch-to-batch variations in the purity of starting materials. 2. Inconsistent Reaction Conditions: Fluctuations in temperature or reaction time.1. Use reagents from a reliable source and consider purifying them if necessary. 2. Maintain strict control over reaction parameters using appropriate equipment (e.g., temperature-controlled reaction vessel).

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,6-difluorophthalic anhydride (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylamine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables provide representative data for the synthesis of N,N-dialkylphthalamic acids, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Yield

SolventReaction Time (h)Temperature (°C)Yield (%)
Dichloromethane32592
Tetrahydrofuran32588
Acetonitrile32585
Toluene45075

Table 2: Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)SolventYield (%)
06Dichloromethane85
25 (Room Temp)3Dichloromethane92
402Dichloromethane90 (minor side product observed)
602Dichloromethane82 (significant side product observed)

Visualizations

Reaction Pathway

ReactionPathway Reactant1 3,6-Difluorophthalic Anhydride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Diethylamine Reactant2->Intermediate Product This compound Intermediate->Product Ring Opening

Caption: Synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckPurity Check Reactant and Solvent Purity Start->CheckPurity CheckStoichiometry Verify Stoichiometry (Slight excess of amine) Start->CheckStoichiometry CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckTime Increase Reaction Time Start->CheckTime Purify Purify/Dry Reactants/Solvent CheckPurity->Purify AdjustRatio Adjust Molar Ratio CheckStoichiometry->AdjustRatio AdjustTemp Gradual Temperature Increase CheckTemp->AdjustTemp IncreaseTime Monitor by TLC until completion CheckTime->IncreaseTime

Caption: Troubleshooting workflow for low yield.

Overcoming solubility issues with N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyl-3,6-difluorophthalamic acid. The following information is designed to help overcome common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low solubility in aqueous solutions at neutral pH due to its aromatic structure and diethylamide group. As a carboxylic acid, its solubility is highly dependent on pH. It is generally more soluble in organic solvents.

Q2: Which organic solvents are likely to dissolve this compound?

A2: Based on its chemical structure, this compound is predicted to be soluble in a range of common organic solvents. See the table below for a summary of expected solubility.

Q3: How can I improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, and the addition of surfactants.[1][2][3] For poorly soluble drugs, strategies like particle size reduction (micronization) and the formation of solid dispersions can also be effective.[4][5]

Q4: Is this compound stable in solution?

Troubleshooting Guide

Issue: The compound is not dissolving in my desired aqueous buffer.

Possible Causes and Solutions:

  • Incorrect pH: The carboxylic acid moiety of this compound requires a basic pH to deprotonate and become more soluble in aqueous media.

    • Solution: Adjust the pH of your buffer to be at least 1-2 units above the pKa of the carboxylic acid. If the pKa is unknown, a systematic pH adjustment from 7.4 upwards is recommended.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent volume.

    • Solution: Increase the volume of the solvent to reduce the concentration.

  • Low Temperature: Solubility can be temperature-dependent.

    • Solution: Gently warm the solution while stirring. However, be cautious of potential degradation at elevated temperatures.

  • Compound Purity: Impurities in the compound can affect its solubility.

    • Solution: Ensure you are using a high-purity grade of this compound.

Issue: The compound precipitates out of solution over time.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution method may have created a supersaturated solution that is not stable.

    • Solution: Re-evaluate the dissolution method. It may be necessary to use a higher volume of solvent or a different co-solvent ratio.

  • pH Shift: The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO2).

    • Solution: Re-verify and, if necessary, re-adjust the pH of the solution. Using a well-buffered system can help maintain a stable pH.

  • Degradation: The compound may be degrading into less soluble products.

    • Solution: Prepare solutions fresh before use and store them appropriately. Conduct stability studies to understand the degradation profile of the compound in your specific experimental conditions.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityNotes
Water (pH 7.4)Poorly SolubleSolubility is expected to increase with increasing pH.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of organic compounds.
EthanolSolubleMay require gentle heating to fully dissolve.
MethanolSolubleSimilar to ethanol.
Dichloromethane (DCM)SolubleA common non-polar organic solvent.
AcetoneSolubleUseful for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleAnother polar aprotic solvent suitable for stock solutions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Suspend the compound in a small volume of purified water or your desired buffer at a neutral pH.

  • pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

  • Monitor Dissolution: Continue to add the base and monitor the pH and visual clarity of the solution. The compound should dissolve as the pH increases.

  • Final Volume and pH: Once the compound is fully dissolved, adjust the final volume with your buffer and re-verify the final pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System
  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Dissolve the compound in a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol.

  • Aqueous Dilution: While vortexing or stirring, slowly add the aqueous buffer to the organic solution. Add the aqueous phase to the organic phase to avoid precipitation.

  • Observe for Precipitation: If precipitation occurs, the ratio of the organic co-solvent may need to be increased.

  • Final Concentration: Adjust to the final desired volume and concentration. Note the final percentage of the co-solvent in your solution, as this may affect your downstream experiments.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_aqueous Aqueous Solubilization cluster_organic Organic/Co-solvent Solubilization start This compound Powder aqueous_buffer Suspend in Aqueous Buffer start->aqueous_buffer organic_solvent Dissolve in Organic Solvent (e.g., DMSO) start->organic_solvent ph_adjust Adjust pH with Base (e.g., NaOH) aqueous_buffer->ph_adjust aqueous_solution Clear Aqueous Solution ph_adjust->aqueous_solution co_solvent_dilution Slowly add Aqueous Buffer organic_solvent->co_solvent_dilution organic_solution Clear Stock Solution co_solvent_dilution->organic_solution

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic cluster_aqueous Aqueous System cluster_organic Organic/Co-solvent System start Compound Fails to Dissolve check_ph Is pH > pKa? start->check_ph check_solvent Is Solvent Appropriate? start->check_solvent adjust_ph Increase pH check_ph->adjust_ph No increase_volume Increase Solvent Volume check_ph->increase_volume Yes adjust_ph->start heat Gently Warm Solution increase_volume->heat change_solvent Try Alternative Solvent (e.g., DMF) check_solvent->change_solvent No increase_cosolvent Increase Co-solvent Ratio check_solvent->increase_cosolvent Yes change_solvent->start

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethyl-3,6-difluorophthalamic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. Find answers to frequently asked questions and troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability issue is its susceptibility to intramolecular cyclization, a common characteristic of phthalamic acids.[1][2] In this degradation pathway, the molecule rearranges to form 3,6-difluorophthalic anhydride and diethylamine. The resulting anhydride can then undergo further hydrolysis to yield 3,6-difluorophthalic acid.[3][4]

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is highly pH-dependent. The rate of intramolecular cyclization is often fastest under acidic to neutral conditions, where the neighboring carboxylic acid group is in its un-ionized form and can act as an intramolecular catalyst.[1] At higher pH, the carboxylate anion is less effective at catalyzing the reaction, which may slow the degradation. However, basic conditions can promote the hydrolysis of the resulting anhydride.[4]

Q3: What is the expected degradation pathway?

A3: The compound is expected to undergo a two-step degradation process. First, it cyclizes to form 3,6-difluorophthalic anhydride and diethylamine. Second, the 3,6-difluorophthalic anhydride is hydrolyzed to 3,6-difluorophthalic acid. This pathway is typical for phthalamic acid derivatives.[1][2]

Degradation Pathway of this compound

G A This compound B 3,6-Difluorophthalic Anhydride + Diethylamine A->B Intramolecular Cyclization (pH-dependent) C 3,6-Difluorophthalic Acid B->C Hydrolysis (H₂O)

Caption: Predicted degradation pathway of this compound in aqueous solution.

Q4: Are there recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to use a buffered solution at a pH where the degradation rate is minimal (empirically determined, but likely slightly basic, e.g., pH 7.5-8.5) and store at low temperatures (2-8°C) to reduce reaction rates. Aprotic solvents can also be considered for stock solutions to prevent hydrolysis.

Troubleshooting Guide

Problem: Rapid loss of parent compound observed in my assay.

Potential Cause Troubleshooting Steps
pH-Mediated Degradation 1. Measure the pH of your solution. Unbuffered aqueous solutions can have a pH that promotes rapid cyclization. 2. Use a buffer system to maintain a stable pH throughout the experiment. Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal stability point for your experimental duration.
Elevated Temperature 1. Review your experimental protocol for any high-temperature steps. 2. If possible, perform the experiment at a lower temperature or on ice. Minimize the time the compound spends at elevated temperatures.
Incompatible Solvent 1. If using a stock solution, ensure the solvent is compatible. Protic solvents like methanol or ethanol may participate in reactions. 2. Consider preparing high-concentration stock solutions in aprotic solvents like DMSO or DMF and diluting into your aqueous buffer immediately before use.

Troubleshooting Workflow for Compound Instability

G Start Instability Observed (Loss of Parent Compound) CheckpH Is the solution pH controlled with a buffer? Start->CheckpH CheckTemp Is the experiment run at elevated temperature? CheckpH->CheckTemp Yes AddBuffer Action: Implement a suitable buffer system (pH 7.5-8.5). CheckpH->AddBuffer No CheckSolvent Is the stock solution in an aprotic solvent? CheckTemp->CheckSolvent No LowerTemp Action: Reduce temperature or minimize exposure time. CheckTemp->LowerTemp Yes ChangeSolvent Action: Use aprotic solvent (e.g., DMSO) for stock. CheckSolvent->ChangeSolvent No Resolved Problem Resolved CheckSolvent->Resolved Yes AddBuffer->Resolved LowerTemp->Resolved ChangeSolvent->Resolved

Caption: A decision tree for troubleshooting the instability of this compound.

Experimental Protocols & Data

Protocol: pH-Dependent Stability Assessment by HPLC

This protocol outlines a method to determine the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare 100 mM phosphate buffers at pH 6.0, 7.0, and 8.0.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initiation of Stability Study:

    • Spike the stock solution into each pH buffer to a final concentration of 100 µM.

    • Maintain the solutions at a constant temperature (e.g., 25°C).

    • Immediately take a sample from each solution for the t=0 time point.

  • Time-Point Sampling: Collect aliquots from each buffered solution at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately mix the collected aliquot with an equal volume of a quenching solution (e.g., acetonitrile with 0.1% formic acid) to stop further degradation and prepare for analysis.

  • HPLC Analysis:

    • Analyze the samples using a suitable reverse-phase HPLC method. High-performance liquid chromatography (HPLC) is a common technique for analyzing phthalic acid and its derivatives.[5][6]

    • Monitor the peak area of the parent compound and the appearance of degradation products (e.g., 3,6-difluorophthalic acid).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Workflow for a pH-Dependent Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepBuffer Prepare Buffers (pH 6.0, 7.0, 8.0) Spike Spike Stock into Buffers (Final Conc. 100 µM) PrepBuffer->Spike PrepStock Prepare Stock Solution (10 mM in DMSO) PrepStock->Spike Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Spike->Sample Quench Quench Samples (e.g., with ACN/Formic Acid) Sample->Quench HPLC Analyze by HPLC Quench->HPLC Calc Calculate % Remaining HPLC->Calc

Caption: Experimental workflow for assessing the pH-dependent stability of the target compound.

Illustrative Stability Data

The following table presents hypothetical data from a stability study conducted at 25°C, demonstrating the impact of pH on the degradation of this compound.

Table 1: Percentage of Parent Compound Remaining over 24 Hours at 25°C

Time (Hours)% Remaining (pH 6.0)% Remaining (pH 7.0)% Remaining (pH 8.0)
0 100%100%100%
1 85%92%98%
2 72%85%96%
4 51%73%92%
8 26%53%85%
24 <5%15%65%

Disclaimer: The data presented in this table is for illustrative purposes only and is based on the known chemical behavior of phthalamic acids. Actual results may vary.

References

Common side reactions in the synthesis of N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N,N-Diethyl-3,6-difluorophthalamic acid

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles for the synthesis of phthalamic acids from phthalic anhydrides and secondary amines. Due to a lack of specific literature for this compound, this guide has been constructed from analogous reactions to assist researchers with potential challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from 3,6-difluorophthalic anhydride and diethylamine.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields can stem from several factors. The most common issues are incomplete reactions, hydrolysis of the starting material, and the formation of an unwanted cyclized byproduct.

  • Incomplete Reaction: Ensure that the stoichiometry of your reactants is correct and that the reaction has been allowed to proceed for a sufficient amount of time. Mild heating can sometimes facilitate the reaction, but be cautious as this can promote side reactions.

  • Side Reaction 1: Hydrolysis of 3,6-Difluorophthalic Anhydride: Phthalic anhydrides are susceptible to hydrolysis, which converts them to the corresponding phthalic acid.[1][2][3] This consumes your starting material and reduces the yield of the desired product.

    • Solution: It is crucial to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Side Reaction 2: Cyclization to N,N-Diethyl-3,6-difluorophthalimide: The desired phthalamic acid product can undergo a subsequent intramolecular dehydration (cyclization) to form the corresponding N,N-diethyl-3,6-difluorophthalimide, particularly if the reaction is conducted at elevated temperatures.[4][5]

    • Solution: Maintain a low to moderate reaction temperature. If heating is necessary, it should be carefully controlled. The formation of the phthalamic acid is often exothermic, so initial cooling of the reaction mixture may be required.

Q2: My final product is difficult to purify. What are the likely impurities and how can I remove them?

The primary impurities are likely unreacted 3,6-difluorophthalic anhydride, 3,6-difluorophthalic acid (from hydrolysis), and N,N-Diethyl-3,6-difluorophthalimide (from cyclization).

  • Removal of Acidic Impurities: Both the unreacted anhydride and the hydrolyzed phthalic acid are acidic. They can be removed by washing the crude product (dissolved in a suitable organic solvent) with a mild aqueous base, such as a 5-10% sodium bicarbonate or potassium carbonate solution.[6] The desired this compound is also acidic and will react with a strong base, so careful control of the pH is necessary.

  • Removal of the Phthalimide Byproduct: The N,N-diethyl-3,6-difluorophthalimide is a neutral compound and will not be removed by a basic wash. Its removal typically requires chromatographic techniques (e.g., column chromatography) or careful recrystallization, exploiting differences in solubility between the phthalamic acid and the phthalimide.

Frequently Asked Questions (FAQs)

Q3: What is the expected reaction mechanism for the formation of this compound?

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of diethylamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the 3,6-difluorophthalic anhydride. This leads to the opening of the anhydride ring to form the amide and carboxylic acid functionalities of the target molecule.

Q4: Is it better to use 3,6-difluorophthalic acid or 3,6-difluorophthalic anhydride as the starting material?

Using 3,6-difluorophthalic anhydride is generally more efficient for the synthesis of the corresponding phthalamic acid.[6] The reaction of a phthalic acid with an amine to form an amide typically requires harsher conditions (e.g., high temperatures to drive off water), which can lead to the formation of the undesired phthalimide byproduct.[7]

Q5: What solvents are recommended for this synthesis?

Aprotic solvents that can dissolve the reactants are generally preferred. Examples include diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Acetic acid can also be used as a solvent and may catalyze the reaction, though it needs to be removed during workup.[8] The choice of solvent can influence the reaction rate and selectivity.

Data Presentation

The following table presents hypothetical data on how reaction conditions can influence the product distribution, based on general principles of phthalamic acid synthesis.

Entry Solvent Temperature (°C) Reaction Time (h) Yield of Phthalamic Acid (%) Key Impurity (%)
1THF (Anhydrous)0 to 25285-95Unreacted Anhydride (~5%)
2THF (Anhydrous)65 (Reflux)440-50N,N-Diethyl-3,6-difluorophthalimide (~45%)
3Dichloromethane25680-90Unreacted Anhydride (~10%)
4Acetic Acid80150-60N,N-Diethyl-3,6-difluorophthalimide (~35%)
5THF (Non-anhydrous)25260-703,6-Difluorophthalic Acid (~25%)

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Materials:

    • 3,6-Difluorophthalic anhydride

    • Diethylamine

    • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

    • 5% Aqueous Sodium Bicarbonate solution

    • 1M Hydrochloric Acid

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,6-difluorophthalic anhydride (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add diethylamine (1.05 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with 5% aqueous sodium bicarbonate solution to remove any unreacted anhydride or 3,6-difluorophthalic acid.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl to precipitate the product, if it is soluble in the basic wash. Filter the precipitate.

    • If the product remains in the organic layer, wash it with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for addressing low product yield in the synthesis of this compound.

G start Problem: Low Yield of Phthalamic Acid check_impurities Analyze Crude Product (e.g., by NMR, TLC, LC-MS) start->check_impurities cause1 Possible Cause 1: Unreacted Starting Material check_impurities->cause1 High levels of anhydride detected cause2 Possible Cause 2: Presence of 3,6-Difluorophthalic Acid check_impurities->cause2 Phthalic acid detected cause3 Possible Cause 3: Presence of N,N-Diethyl-3,6-difluorophthalimide check_impurities->cause3 Phthalimide detected solution1a Solution: - Increase reaction time - Ensure proper stoichiometry cause1->solution1a solution2a Underlying Issue: Hydrolysis of Anhydride cause2->solution2a solution3a Underlying Issue: Cyclization of Product cause3->solution3a solution2b Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere solution2a->solution2b solution3b Solution: - Reduce reaction temperature - Avoid prolonged heating solution3a->solution3b

Caption: Troubleshooting workflow for low yield in phthalamic acid synthesis.

References

Technical Support Center: N,N-Diethyl-3,6-difluorophthalamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N,N-Diethyl-3,6-difluorophthalamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method for the synthesis of this compound is the ring-opening of 3,6-difluorophthalic anhydride with diethylamine. This reaction is typically carried out in a suitable aprotic solvent at controlled temperatures.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a developing system such as ethyl acetate/hexanes with a small amount of acetic acid can be used to separate the starting anhydride, the diethylamine, and the phthalamic acid product. The product should have a different Rf value than the starting materials. For HPLC, a reverse-phase column with a buffered mobile phase is typically employed.

Q3: What are the expected byproducts in this synthesis?

A3: The primary byproduct is the isomeric N,N-Diethyl-2,5-difluorophthalamic acid if the starting anhydride is not completely isomerically pure. Another potential byproduct is the corresponding phthalimide, which can form if the reaction is heated for an extended period, leading to intramolecular dehydration of the phthalamic acid. Over-reaction with excess diethylamine is generally not an issue as it is a salt formation.

Q4: What are the recommended purification techniques for the final product?

A4: The typical workup involves an acidic wash to remove unreacted diethylamine, followed by extraction of the product into an organic solvent. The product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or poor quality 3,6-difluorophthalic anhydride.Ensure the anhydride is pure and has been stored in a desiccator to prevent hydrolysis.
Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider a modest increase in temperature (e.g., from 0 °C to room temperature).
Inefficient stirring.Ensure vigorous stirring to promote mixing of the reactants, especially if the anhydride has low solubility in the chosen solvent.
Formation of Insoluble Precipitate The product itself may have low solubility in the reaction solvent.Choose a solvent in which both the starting material and the product are reasonably soluble at the reaction temperature. Dichloromethane, THF, or acetonitrile are good starting points.
Product is an Oil and Difficult to Isolate The product may not be crystalline or may have impurities preventing crystallization.Attempt to purify a small sample by column chromatography to see if a pure, solid product can be obtained. If so, optimize the reaction to minimize impurities. Traces of solvent can also prevent solidification; ensure the product is thoroughly dried under vacuum.
Contamination with Starting Material Incomplete reaction.Increase the reaction time or consider a slight excess (1.1 to 1.2 equivalents) of diethylamine to drive the reaction to completion.
Formation of Phthalimide Byproduct Excessive heating during the reaction or workup.Maintain a low reaction temperature (0 °C to room temperature). Avoid high temperatures during solvent removal.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3,6-difluorophthalic anhydride (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylamine (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC until the starting anhydride is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Optimization of Reaction Conditions

The following table provides a summary of reaction parameters that can be optimized for improved yield and purity.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent DichloromethaneTetrahydrofuran (THF)AcetonitrileSolvent polarity can affect reaction rate and product solubility. THF and acetonitrile may offer better solubility for the product.
Temperature (°C) 025 (Room Temp)40Higher temperatures may increase the reaction rate but also risk the formation of the phthalimide byproduct.
Equivalents of Diethylamine 1.051.21.5A slight excess of diethylamine can drive the reaction to completion, but a large excess can complicate purification.
Reaction Time (h) 2612Longer reaction times may be necessary for complete conversion, as determined by reaction monitoring.

Visualizations

experimental_workflow start Start dissolve Dissolve 3,6-Difluorophthalic Anhydride in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_amine Add Diethylamine Dropwise cool->add_amine react Stir at 0 °C to Room Temperature (Monitor by TLC/HPLC) add_amine->react workup Aqueous Workup (HCl Wash, Brine Wash) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end troubleshooting_logic start Low Product Yield check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Side Products Formed? check_sm->side_products Yes optimize_cond Optimize Conditions: - Increase Reaction Time - Increase Amine Equivalents incomplete_rxn->optimize_cond check_temp Check Reaction Temperature side_products->check_temp Yes purification_issue Purification Issues side_products->purification_issue No high_temp High Temperature? (> Room Temp) check_temp->high_temp phthalimide Phthalimide Formation Likely high_temp->phthalimide Yes high_temp->purification_issue No lower_temp Lower Reaction Temperature phthalimide->lower_temp recrystallize Recrystallization Fails? purification_issue->recrystallize chromatography Use Column Chromatography recrystallize->chromatography Yes

Troubleshooting guide for experiments with N,N-Diethyl-3,6-difluorophthalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Diethyl-3,6-difluorophthalamic acid. The information is designed to address common challenges that may be encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Issues

Q1: My synthesis of this compound from 3,6-difluorophthalic anhydride and diethylamine is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this reaction can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Reagent Purity: Impurities in the starting materials (3,6-difluorophthalic anhydride or diethylamine) can lead to side reactions and reduce the yield. Ensure the purity of your reagents before starting the experiment.

  • Moisture Contamination: Phthalic anhydrides can react with water to form the corresponding dicarboxylic acid, which will not react with the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Product Loss During Workup: this compound may have some solubility in the aqueous layer during extraction.[1] To minimize loss, saturate the aqueous layer with a salt like sodium chloride before extraction and perform multiple extractions with a suitable organic solvent.

Q2: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it?

A: The formation of side products is a common challenge in organic synthesis.

  • Identification: Isolate the side product using chromatography (flash column or preparative TLC) and characterize it using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

  • Potential Side Products & Minimization:

    • Formation of the corresponding dicarboxylic acid: This can occur if moisture is present. As mentioned above, using anhydrous conditions is critical.

    • Double addition of diethylamine: While less likely with the amic acid formation, under harsh conditions, further reactions could occur. Using a controlled stoichiometry of reagents (typically a slight excess of the amine) and maintaining a moderate reaction temperature can help minimize this.

Purification & Characterization Issues

Q3: I am having difficulty purifying this compound by column chromatography. What can I do?

A: The carboxylic acid and amide functionalities in the molecule can cause it to streak on silica gel.

  • Solvent System Modification: Adding a small amount of a polar solvent like acetic acid or formic acid (e.g., 0.5-1%) to your eluent system can help to reduce streaking by protonating the carboxylic acid and minimizing its interaction with the stationary phase.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer will precipitate the pure product, which can be collected by filtration.

Q4: The NMR spectrum of my product is complex and difficult to interpret. What are some key features to look for?

A: The presence of fluorine atoms can lead to complex splitting patterns due to H-F and C-F coupling.

  • ¹H NMR: Expect to see characteristic signals for the ethyl groups (a quartet and a triplet). The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants. You will also observe smaller two- and three-bond C-F couplings.

  • ¹⁹F NMR: This is a very useful technique for fluorinated compounds. You should observe signals for the two fluorine atoms, and their chemical shifts and coupling patterns can provide valuable structural information.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents (Illustrative Data)

SolventSolubility at 25°C (mg/mL)Notes
Dichloromethane> 50Good solubility for reactions and chromatography.
Ethyl Acetate~ 30-40Suitable for extraction and chromatography.
Methanol> 50Good solubility, useful for NMR.
Water< 1Sparingly soluble.
Hexanes< 1Insoluble, can be used as an anti-solvent for precipitation.

Table 2: Illustrative Reaction Conditions and Expected Yields for Synthesis

Reaction Time (hours)Temperature (°C)SolventExpected Yield (%)
20 to 25Dichloromethane75-85
425Dichloromethane85-95
240Tetrahydrofuran80-90

Note: These are illustrative data and actual results may vary based on experimental setup and reagent purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-difluorophthalic anhydride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the anhydride.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add diethylamine (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a drop of acetic acid). The starting anhydride should be consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a dilute solution of hydrochloric acid (1M) to remove any unreacted diethylamine.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% acetic acid) or by crystallization.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_workup Review Workup Procedure check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No check_purification Optimize Purification check_workup->check_purification No loss_in_workup Product Loss During Workup check_workup->loss_in_workup Yes side_products Side Products Formed check_purification->side_products Impure purification_issue Ineffective Purification check_purification->purification_issue Loss solution1 Increase Reaction Time/Temp incomplete->solution1 solution2 Optimize Conditions (Temp, Stoichiometry) side_products->solution2 solution3 Modify Extraction/Washing Steps loss_in_workup->solution3 solution4 Change Chromatography Eluent/Method purification_issue->solution4 end Successful Outcome solution1->end solution2->end solution3->end solution4->end

Caption: A general workflow for troubleshooting low yields or impurities.

G cluster_1 Low Yield Analysis start Low Yield check_sm Starting Material in Crude? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes complete Reaction Complete check_sm->complete No check_aq Product in Aqueous Layer? complete->check_aq aq_loss Loss During Extraction check_aq->aq_loss Yes no_aq_loss Minimal Aqueous Loss check_aq->no_aq_loss No check_pur Loss During Purification? no_aq_loss->check_pur pur_loss Loss on Column/Crystallization check_pur->pur_loss Yes degradation Product Degradation check_pur->degradation No

Caption: Decision tree for identifying the source of low reaction yield.

References

How to handle and store N,N-Diethyl-3,6-difluorophthalamic acid safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, handling protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with N,N-Diethyl-3,6-difluorophthalamic acid (CAS No. 131401-56-4).

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValue
CAS Number 131401-56-4
Molecular Formula C₁₂H₁₃F₂NO₃
Molecular Weight 257.24 g/mol
Physical State Solid
Appearance Tan to white solid
Melting Point 163-165 °C
Solubility No data available
Boiling Point No data available
Density No data available

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Skin and eye irritation: Similar chemical structures can cause irritation upon contact.

  • Respiratory tract irritation: Inhalation of the dust may cause respiratory irritation.

  • Unknown toxicity: The full toxicological properties have not been thoroughly investigated.

Always consult the most recent Safety Data Sheet (SDS) from your supplier and handle the compound with care.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE is crucial for safe handling. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a certified respirator or work in a fume hood.

Q3: What are the proper storage conditions for this compound?

A3: To ensure the stability and integrity of the compound, it should be stored under the following conditions:

  • Keep the container tightly sealed.

  • Store in a dry and well-ventilated place.[1]

  • Store at room temperature (20 to 22 °C).

  • Avoid direct sunlight and sources of heat.

Q4: How should I handle spills of this compound?

A4: For minor spills of the solid material, follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (see Q2).

  • Gently sweep or scoop the material to avoid raising dust.

  • Place the spilled material into a labeled, sealed container for waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Q5: How should this compound waste be disposed of?

A5: Waste containing fluorinated organic compounds should be treated as hazardous waste.[2]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is known.

  • Dispose of the waste through a licensed hazardous waste disposal company. High-temperature incineration or placement in a secure hazardous waste landfill are common disposal methods for fluorinated compounds.[3] Always follow local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in the chosen solvent.

  • Possible Cause 1: Inappropriate solvent.

    • Solution: The solubility of this compound has not been widely reported. Test solubility in a small amount of various common laboratory solvents (e.g., DMSO, DMF, methanol, acetone). The presence of both a polar carboxylic acid and a less polar diethylamide group suggests that a polar aprotic solvent might be effective.

  • Possible Cause 2: Insufficient solvent volume or low temperature.

    • Solution: Gradually add more solvent. Gentle heating and sonication may aid dissolution, but be mindful of potential degradation if the compound is thermally sensitive.

  • Possible Cause 3: Impure material.

    • Solution: Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS).

Issue 2: Unexpected side products are observed in the reaction.

  • Possible Cause 1: Reactivity of the carboxylic acid or amide group.

    • Solution: The carboxylic acid group can be deprotonated by bases or react with nucleophiles. The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Protect these functional groups if they are not intended to participate in the reaction.

  • Possible Cause 2: Instability under reaction conditions.

    • Solution: Fluorinated aromatic rings can sometimes undergo nucleophilic aromatic substitution. Review your reaction conditions (temperature, pH, reagents) to ensure they are compatible with all functional groups in the molecule. Consider running the reaction at a lower temperature.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general workflow for its use as a reagent in a chemical synthesis is provided below.

General Protocol for Using this compound in a Coupling Reaction

  • Preparation:

    • Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

  • Reagent Addition:

    • In the reaction vessel, dissolve the substrate and any other solid reagents in the chosen anhydrous solvent.

    • In a separate flask, accurately weigh the required amount of this compound.

    • Add the this compound to the reaction mixture as a solid or as a solution in the reaction solvent.

  • Reaction:

    • Add any liquid reagents (e.g., base, coupling agent) to the reaction mixture.

    • Stir the reaction at the desired temperature.

    • Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

    • Perform an extraction to separate the desired product into an organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable technique, such as column chromatography, recrystallization, or distillation.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical methods (e.g., NMR, IR, Mass Spectrometry).

Visualizations

experimental_workflow start Start prep Preparation of Reaction Setup start->prep reagents Addition of Reagents and Solvent prep->reagents reaction Reaction Monitoring (TLC/LC-MS) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for a chemical synthesis.

troubleshooting_guide start Issue Encountered solubility Poor Solubility? start->solubility reaction_issue Unexpected Reaction Outcome? start->reaction_issue solubility->reaction_issue No solvent Change Solvent solubility->solvent Yes side_reactions Protect Functional Groups reaction_issue->side_reactions Yes end Resolution reaction_issue->end No temp Increase Temperature / Sonicate solvent->temp purity Check Purity temp->purity purity->end conditions Modify Reaction Conditions (e.g., lower temp) side_reactions->conditions reagent_check Verify Reagent Quality conditions->reagent_check reagent_check->end

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Purification of N,N-Diethyl-3,6-difluorophthalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purity of their N,N-Diethyl-3,6-difluorophthalamic acid preparations. Below you will find troubleshooting advice and frequently asked questions in a structured format to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound preparation?

A1: The synthesis of this compound from 3,6-difluorophthalic anhydride and diethylamine can lead to several common impurities. Identifying these is the first step in selecting an appropriate purification strategy.

  • Unreacted Starting Materials:

    • 3,6-Difluorophthalic anhydride

    • Diethylamine (usually removed during initial work-up, but traces may remain)

  • Reaction By-products:

    • N,N-Diethyl-3,6-difluorophthalimide: This is a common cyclization product of the desired phthalamic acid, often promoted by heat.

    • 3,6-Difluorophthalic acid: This can form if the anhydride starting material is exposed to water or if the phthalamic acid product undergoes hydrolysis.

Q2: My final product is an off-white or yellowish powder. What causes this discoloration and how can I remove it?

A2: Discoloration often arises from trace amounts of polymeric or degradation by-products formed during the reaction. Purification by recrystallization is typically effective at removing these colored impurities. If the color persists, a treatment with activated charcoal during the recrystallization process can be beneficial.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It allows you to visualize the separation of your desired product from impurities.

Troubleshooting Guide

Issue 1: Presence of Unreacted 3,6-Difluorophthalic Anhydride

Identification: Unreacted 3,6-difluorophthalic anhydride can be detected by TLC, where it will likely have a different Rf value than the more polar phthalamic acid product. It may also be identified by characteristic peaks in ¹H NMR or ¹³C NMR spectra.

Troubleshooting Steps:

  • Aqueous Extraction: An extractive work-up is the most effective initial step. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic this compound will be deprotonated and move into the aqueous layer, leaving the less acidic or neutral anhydride in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure phthalamic acid, which is then collected by filtration.

  • Recrystallization: If a small amount of anhydride remains after extraction, recrystallization can be effective. A solvent system in which the phthalamic acid has good solubility at high temperatures and poor solubility at low temperatures should be chosen.

Issue 2: Contamination with N,N-Diethyl-3,6-difluorophthalimide

Identification: The phthalimide by-product is less polar than the corresponding phthalamic acid and will have a higher Rf value on a TLC plate. Its presence can be confirmed by NMR spectroscopy.

Troubleshooting Steps:

  • Aqueous Extraction: Similar to removing unreacted anhydride, an acid-base extraction is highly effective. The acidic phthalamic acid will be extracted into an aqueous basic solution, while the neutral phthalimide will remain in the organic layer.

  • Column Chromatography: If extraction is not completely successful, silica gel column chromatography can be used. Due to the polarity difference, the less polar phthalimide will elute before the more polar phthalamic acid. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide the best separation.

Issue 3: Presence of 3,6-Difluorophthalic Acid

Identification: 3,6-Difluorophthalic acid is a dicarboxylic acid and is significantly more polar than the desired phthalamic acid. It will have a lower Rf value on TLC and may streak.

Troubleshooting Steps:

  • Recrystallization: A carefully chosen recrystallization solvent can often separate the two acids based on their different solubility profiles. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: While both are acidic, a difference in polarity should allow for separation on a silica gel column. The more polar diacid will have a stronger affinity for the silica and will elute later. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of the carboxylic acids.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for this compound and Potential Impurities

CompoundExpected Rf Value (relative)Notes
N,N-Diethyl-3,6-difluorophthalimideHighLeast polar of the common impurities.
3,6-Difluorophthalic anhydrideIntermediate to HighLess polar than the phthalamic acid.
This compound Intermediate Desired product.
3,6-Difluorophthalic acidLowMost polar impurity, may show streaking on the TLC plate.
Note: Rf values are highly dependent on the specific TLC plate and solvent system used. This table provides a general guide to the relative polarities.

Experimental Protocols

Protocol 1: Extractive Work-up for Removal of Neutral and Basic Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 1 volume) to remove any unreacted diethylamine.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 1 volume). The this compound will move into the aqueous layer.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous solution with concentrated HCl until the pH is ~2, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) to just dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the less polar solvent system. The less polar impurities (e.g., phthalimide) will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired this compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Impurity_Removal_Workflow Crude_Product Crude this compound (with impurities) Extractive_Workup Aqueous Extractive Work-up (Acid/Base) Crude_Product->Extractive_Workup Initial Purification Recrystallization Recrystallization Extractive_Workup->Recrystallization Further Purification Pure_Product Pure this compound Extractive_Workup->Pure_Product If Sufficiently Pure Impurities_Removed_1 Unreacted Anhydride & Phthalimide Removed Extractive_Workup->Impurities_Removed_1 Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography High Purity Needed Recrystallization->Pure_Product If Sufficiently Pure Impurities_Removed_2 Colored Impurities & Some By-products Removed Recrystallization->Impurities_Removed_2 Column_Chromatography->Pure_Product Final Product Impurities_Removed_3 Closely Related Impurities Removed Column_Chromatography->Impurities_Removed_3

Caption: General workflow for the purification of this compound.

Signaling_Pathway_Troubleshooting Start Start: Impure Product Identify_Impurity Identify Major Impurity (e.g., via TLC, NMR) Start->Identify_Impurity Neutral_Impurity Neutral Impurity? (Anhydride, Phthalimide) Identify_Impurity->Neutral_Impurity Acidic_Impurity Acidic Impurity? (Diacid) Neutral_Impurity->Acidic_Impurity No Extraction Perform Acid/Base Extractive Work-up Neutral_Impurity->Extraction Yes Recrystallize Perform Recrystallization Acidic_Impurity->Recrystallize Yes Chromatography Perform Column Chromatography Acidic_Impurity->Chromatography No/Complex Mixture Check_Purity Check Purity Extraction->Check_Purity Recrystallize->Check_Purity Chromatography->Check_Purity Check_Purity->Chromatography Purity Not Acceptable End End: Pure Product Check_Purity->End Purity Acceptable

Caption: Decision-making workflow for troubleshooting impurities.

Technical Support Center: Synthesis of N,N-Diethyl-3,6-difluorophthalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N,N-Diethyl-3,6-difluorophthalamic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting material or product. 3. Inefficient purification leading to product loss.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or increasing the temperature incrementally. 2. Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. 3. Optimize the purification method. If using column chromatography, select an appropriate solvent system. If using recrystallization, ensure the correct solvent is used and allow adequate time for crystals to form.
Formation of Significant Byproducts 1. Presence of impurities in starting materials or reagents. 2. Incorrect reaction temperature, leading to side reactions. 3. Incorrect stoichiometry of reactants.1. Verify the purity of starting materials (3,6-difluorophthalic anhydride and diethylamine) by NMR or melting point analysis. 2. Maintain the recommended reaction temperature using a controlled temperature bath. 3. Accurately measure and dispense all reagents.
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, stirring rate, reaction time). 3. Variations in the work-up or purification procedure.1. Source high-purity starting materials from a reliable supplier and characterize them before use. 2. Standardize all reaction parameters and document them carefully for each batch. 3. Develop a detailed and consistent standard operating procedure (SOP) for the work-up and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the reaction of 3,6-difluorophthalic anhydride with diethylamine. This is a nucleophilic acyl substitution reaction where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form the corresponding phthalamic acid.

Q2: What solvents are typically recommended for this synthesis?

A2: A variety of aprotic solvents can be used, such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and solubility of the starting materials and product.

Q3: How can the progress of the reaction be monitored?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What are the critical safety precautions to take during this synthesis?

A4: Diethylamine is a corrosive and flammable liquid with a strong odor. 3,6-Difluorophthalic anhydride can be irritating to the eyes, respiratory system, and skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3,6-Difluorophthalic anhydride (1.0 eq)

  • Diethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Dissolve 3,6-difluorophthalic anhydride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylamine dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting anhydride.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Dissolve 3,6-Difluorophthalic Anhydride in DCM B Cool to 0 °C A->B C Add Diethylamine B->C D Stir at Room Temperature C->D E Quench with Water D->E F Acidify with 1 M HCl E->F G Extract with DCM F->G H Dry Organic Layer G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Impure Reagents P1->C2 P2 Byproduct Formation P2->C2 C3 Incorrect Temperature P2->C3 P3 Inconsistent Results P3->C2 C4 Inconsistent Conditions P3->C4 S1 Monitor Reaction (TLC/LC-MS) C1->S1 S2 Purify Starting Materials C2->S2 S3 Control Temperature C3->S3 S4 Standardize Protocol C4->S4

Caption: Troubleshooting logic for the synthesis of this compound.

Validation & Comparative

Comparing the efficacy of N,N-Diethyl-3,6-difluorophthalamic acid to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological efficacy of N,N-disubstituted and fluorinated phthalamic acid derivatives, with a focus on their potential as insecticidal and antimicrobial agents. While specific experimental data for N,N-Diethyl-3,6-difluorophthalamic acid is not publicly available, this comparison of structurally similar compounds offers valuable insights into the potential of this chemical class.

Overview of Phthalamic Acid Derivatives' Biological Activity

Phthalamic acid derivatives, a class of compounds characterized by a benzene ring with adjacent carboxylic acid and amide functional groups, have garnered significant interest in agrochemical and pharmaceutical research. The biological activity of these compounds can be significantly modulated by substitutions on both the phthalic acid core and the amide nitrogen.

Notably, the diamide derivatives of phthalic acid have demonstrated potent insecticidal properties. These compounds often act as activators of insect ryanodine receptors, leading to uncontrolled calcium release from internal stores in muscle cells, resulting in paralysis and death of the target insects. Fluorination of the aromatic rings in these molecules has been shown to influence their potency and spectrum of activity.

Furthermore, certain phthalamic acid and phthalimide (the cyclized form of phthalamic acid) derivatives have exhibited promising antimicrobial activities against a range of bacterial and fungal pathogens.

Comparative Efficacy of Phthalamic Acid Derivatives

Due to the absence of specific efficacy data for this compound, this section presents a comparative summary of the biological activities of structurally related phthalamic acid diamides and other N-substituted derivatives. The following table summarizes the available quantitative data for these compounds.

Compound ClassSpecific Compound ExampleTarget Organism/Cell LineEfficacy Metric (e.g., LC50, MIC)Reference
Phthalic Acid Diamides3-nitro-N-cyclopropyl-N′-[2-methyl-4-(perfluoropropan-2-yl)phenyl]phthalamideDiamondback moth (Plutella xylostella)More efficient than chlorantraniliprole (control)[1]
Phthalic Acid DiamidesN2-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N1-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamideDiamondback moth (Plutella xylostella)Excellent larvicidal activity[2]
Phthalamides with HydrazoneCompound 4e (specific structure in reference)Peach aphids (Myzus persicae)LC50 = 59-77 mg/L[3]
N-phthaloylamino acid hydroxamatesN-phthaloyl-D-phenylglycine-hydroxamic acidYersinia enterocolitica O3MIC = 0.008 mg/mL[4]
Phthalimide Aryl EstersCompound 3b (R = Me)Staphylococcus aureus, Pseudomonas aeruginosa, Candida tropicalis, Candida albicansMIC = 128 µg/mL[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the insecticidal and antimicrobial activities of phthalamic acid derivatives, based on the methodologies described in the cited literature.

Insecticidal Activity Assay (Larval Toxicity)
  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared.

  • Diet Incorporation Method: A standard artificial diet for the target insect larvae (e.g., diamondback moth) is prepared. The test compound solutions are incorporated into the diet at various concentrations.

  • Bioassay: Second or third-instar larvae are placed on the treated diet in individual containers or multi-well plates. A control group is maintained on a diet treated with the solvent only.

  • Incubation: The larvae are incubated under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Larval mortality is recorded at specified time points (e.g., 48 or 72 hours) post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the test population, is calculated using probit analysis.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the broth medium in the wells.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

To aid in the conceptualization of research and development involving these compounds, the following diagrams illustrate key relationships and processes.

Structure_Activity_Relationship cluster_Core Phthalamic Acid Core cluster_Substitutions Key Substitution Points cluster_Activity Resulting Biological Activity Core Phthalic Acid Moiety N_Sub N,N-Disubstitution (e.g., Diethyl) Core->N_Sub Amide Formation Ring_Sub Ring Substitution (e.g., Difluoro) Core->Ring_Sub Aromatic Substitution Insecticidal Insecticidal Activity (Ryanodine Receptor Modulation) N_Sub->Insecticidal Antimicrobial Antimicrobial Activity N_Sub->Antimicrobial Ring_Sub->Insecticidal Ring_Sub->Antimicrobial

Caption: General structure-activity relationship for phthalamic acid derivatives.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) Screening Primary Biological Screening (Insecticidal & Antimicrobial Assays) Start->Screening Hit_Identified Hit Identification (Active Compounds) Screening->Hit_Identified Activity Detected No_Activity No Significant Activity Screening->No_Activity No Activity Dose_Response Dose-Response Studies (LC50 / MIC Determination) Hit_Identified->Dose_Response Mechanism Mechanism of Action Studies (e.g., Ryanodine Receptor Binding) Dose_Response->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Start Iterative Synthesis End Preclinical Development Lead_Opt->End

Caption: A generalized workflow for the discovery and development of novel phthalamic acid-based bioactive compounds.

References

A Comparative Analysis of N,N-Diethyl-3,6-difluorophthalamic Acid and Other Phthalamic Acid Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N,N-Diethyl-3,6-difluorophthalamic acid and other notable phthalamic acid derivatives, with a focus on their potential therapeutic applications. Due to a scarcity of published experimental data on this compound, this comparison leverages data from structurally related and well-characterized phthalimide derivatives—thalidomide, lenalidomide, and pomalidomide—which are closely related to phthalamic acids and are established therapeutic agents.

Introduction to Phthalamic Acids and Their Derivatives

Phthalamic acids are amic acids derived from phthalic anhydride. They and their cyclic counterparts, phthalimides, represent a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The therapeutic potential of this scaffold was famously, and infamously, highlighted by thalidomide.[3][4] Subsequent research has led to the development of safer and more potent analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, which are now cornerstone therapies for various hematological malignancies.[2][5] These molecules exert their effects through a novel mechanism of action involving the modulation of the E3 ubiquitin ligase cereblon (CRBN).[5][6]

Comparative Overview

This section compares the structural features and known biological activities of this compound with the well-established phthalimide derivatives: thalidomide, lenalidomide, and pomalidomide.

This compound is a phthalamic acid derivative with diethylamine attached to one of the carboxyl groups and two fluorine atoms on the benzene ring. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its metabolic stability and cell permeability. However, to date, there is a lack of published data on its biological activity and mechanism of action.

Thalidomide , the parent compound of this class, exhibits anti-inflammatory, anti-angiogenic, and immunomodulatory effects.[3][7] Its use is limited by its notorious teratogenicity and other side effects.[4]

Lenalidomide is a more potent analog of thalidomide with an improved safety profile.[2] It demonstrates enhanced immunomodulatory and anti-cancer properties, making it a key therapeutic for multiple myeloma and other hematological cancers.[8][9]

Pomalidomide is another potent thalidomide analog, effective in patients who have become resistant to other treatments.[10][11] It also functions as a cereblon E3 ligase modulator with strong anti-angiogenic and immunomodulatory activities.[5][12]

Quantitative Data Comparison

The following table summarizes the key properties and biological activities of the selected phthalimide derivatives. Data for this compound is not available.

FeatureThalidomideLenalidomidePomalidomideThis compound
Chemical Structure 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione2-(diethylcarbamoyl)-3,6-difluorobenzoic acid
Molecular Formula C13H10N2O4C13H13N3O3C13H11N3O4C12H13F2NO3
Mechanism of Action Cereblon E3 ligase modulatorCereblon E3 ligase modulatorCereblon E3 ligase modulatorUnknown
Primary Target Cereblon (CRBN)[5]Cereblon (CRBN)[2][6]Cereblon (CRBN)[5]Unknown
Key Biological Activities Anti-inflammatory, Anti-angiogenic, Immunomodulatory[3][7]Potent immunomodulator, Anti-proliferative, Anti-angiogenic[1][9]Potent immunomodulator, Anti-angiogenic, Direct anti-myeloma activity[10][11][12]Not experimentally determined
Approved Indications Multiple myeloma, Erythema nodosum leprosum[7]Multiple myeloma, Myelodysplastic syndromes, Mantle cell lymphoma[2]Multiple myeloma, Kaposi sarcoma[10]Not applicable

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds. Below are representative protocols for the synthesis of N-substituted phthalamic acids and for assessing the in vitro cytotoxicity of these derivatives.

General Synthesis of N,N-Disubstituted Phthalamic Acids

This protocol describes a general method for the synthesis of N,N-disubstituted phthalamic acids from phthalic anhydride and a secondary amine.[13]

Materials:

  • Phthalic anhydride

  • Secondary amine (e.g., diethylamine)

  • Acetone

  • Dilute Hydrochloric Acid (5%)

  • n-Hexane

Procedure:

  • Dissolve phthalic anhydride (1 equivalent) in acetone in a round-bottom flask with magnetic stirring.

  • Slowly add the secondary amine (1 equivalent) dropwise to the stirred solution.

  • A white precipitate will form. Continue stirring for a designated period at room temperature.

  • Filter the precipitate and wash it with dilute (5%) HCl.

  • Dry the product.

  • Recrystallize the crude product from a suitable solvent such as n-hexane to obtain the pure N,N-disubstituted phthalamic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phthalamic acid/phthalimide derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of these compounds.

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Cytotoxicity_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with various concentrations of phthalimide derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, its structural relationship to potent therapeutic agents like lenalidomide and pomalidomide suggests it may warrant further investigation. The presence of a difluoro-substituted phenyl ring is a common feature in modern drug design to enhance pharmacokinetic properties. Future research should focus on synthesizing and evaluating the biological effects of this compound, particularly its potential as an immunomodulatory or anti-cancer agent. The experimental protocols and comparative data provided in this guide offer a framework for such investigations. Researchers are encouraged to explore the vast chemical space of phthalamic acid and phthalimide derivatives to uncover novel therapeutic agents.

References

Validating the Biological Activity of N,N-Diethyl-3,6-difluorophthalamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the biological activity of N,N-Diethyl-3,6-difluorophthalamic acid. A comprehensive search of scientific literature and databases has revealed a significant finding: there is currently no publicly available data on the biological activity of this specific compound. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, is not feasible at this time.

This guide will instead provide a theoretical framework for postulating the potential biological activities of this compound by analyzing its distinct structural components. This analysis is based on the known biological roles of related chemical moieties and serves as a foundation for future experimental investigation.

Structural Analysis and Hypothetical Biological Activity

This compound is a synthetic organic compound characterized by three key structural features: a phthalic acid backbone, a difluoro substitution pattern on the aromatic ring, and an N,N-diethylamide functional group. The potential biological activity of the entire molecule can be hypothesized by examining the known effects of these individual components.

Below is a diagram illustrating the molecular structure of this compound, highlighting its principal functional domains.

Experimental_Workflow start Compound Synthesis and Purification screening Broad Biological Screening (e.g., antimicrobial, cytotoxic, enzyme inhibition assays) start->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (Determine IC50/EC50) hit_id->dose_response Active lead_opt Lead Optimization hit_id->lead_opt Inactive/Toxic moa Mechanism of Action Studies (e.g., target identification, signaling pathway analysis) dose_response->moa in_vivo In Vivo Efficacy and Toxicity Studies moa->in_vivo in_vivo->lead_opt

Comparative Cross-Reactivity Analysis of N,N-Diethyl-3,6-difluorophthalamic acid against the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N,N-Diethyl-3,6-difluorophthalamic acid. Due to the limited publicly available data on this specific compound, this document outlines a hypothetical cross-reactivity study using a highly sensitive and robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. The objective is to present a framework for evaluating the binding affinity of this compound against the human Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in metabolism and a known target for endocrine-disrupting chemicals.[1][2][3][4][5][6] For comparative purposes, the potent PPARγ agonist Rosiglitazone is used as a positive control, and Sucrose as a negative control.

Hypothetical Binding Affinity Data

The following table summarizes hypothetical quantitative data from a competitive binding assay. The IC50 value represents the concentration of the competitor compound required to displace 50% of a fluorescently labeled ligand from the PPARγ ligand-binding domain. The Ki value is the inhibition constant, a measure of the binding affinity of the competitor.

CompoundIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]Relative Binding Affinity
Rosiglitazone (Positive Control) 5025High
This compound 50002500Moderate
Sucrose (Negative Control) > 100,000Not DeterminedNegligible

Experimental Protocols

A detailed methodology for the proposed TR-FRET competitive binding assay is provided below. This protocol is adapted from commercially available kits and established methodologies.[2][7][8][9][10]

Principle of the TR-FRET Competitive Binding Assay

The assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium (Tb)-labeled anti-GST antibody and a fluorescently labeled PPARγ ligand (tracer). The GST-tagged PPARγ ligand-binding domain (LBD) binds to the Tb-labeled antibody. When the fluorescent tracer is bound to the PPARγ-LBD, excitation of the Terbium donor results in energy transfer to the fluorescent tracer (acceptor), producing a high FRET signal. A test compound that competes with the tracer for binding to the PPARγ-LBD will cause a decrease in the FRET signal, proportional to the amount of tracer displaced.

Materials and Equipment
  • Reagents:

    • GST-tagged human PPARγ ligand-binding domain (LBD)

    • Terbium-labeled anti-GST antibody

    • Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

    • Assay Buffer

    • Test Compounds: this compound, Rosiglitazone, Sucrose

  • Equipment:

    • Microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~495 nm and ~520 nm)

    • 384-well microplates

    • Standard laboratory equipment for solution preparation and liquid handling

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Rosiglitazone, and Sucrose) in the assay buffer.

  • Assay Plate Preparation: Add the serially diluted test compounds to the wells of a 384-well plate.

  • Reagent Preparation: Prepare a master mix containing the GST-PPARγ-LBD and the fluorescent tracer in the assay buffer.

  • Reagent Addition: Dispense the master mix into the wells of the assay plate containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Antibody Addition: Prepare a solution of the Tb-labeled anti-GST antibody in the assay buffer and add it to all wells.

  • Final Incubation: Incubate the plate for a short period (e.g., 30 minutes) at room temperature.

  • Data Acquisition: Measure the TR-FRET signal on a compatible microplate reader.

  • Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. Plot the emission ratio against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Add Test Compounds to 384-well Plate A->D B Prepare Master Mix (GST-PPARγ-LBD + Fluorescent Tracer) E Add Master Mix to Plate B->E C Prepare Tb-anti-GST Antibody Solution G Add Tb-anti-GST Antibody C->G D->E F Incubate at Room Temp E->F F->G H Final Incubation G->H I Measure TR-FRET Signal H->I J Calculate Emission Ratio I->J K Plot Dose-Response Curve J->K L Determine IC50 and Ki K->L

Caption: Workflow for the TR-FRET PPARγ Competitive Binding Assay.

PPARγ Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Rosiglitazone) PPARg PPARγ Ligand->PPARg Binding & Activation Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerization with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Simplified PPARγ signaling pathway upon ligand activation.

References

A Comparative Guide to the In-Vitro and In-Vivo Studies of N,N-Diethyl-meta-toluamide (DEET)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for publicly available data on "N,N-Diethyl-3,6-difluorophthalamic acid" did not yield specific in-vitro or in-vivo studies. Therefore, this guide provides a comparative analysis of the closely related and extensively studied compound, N,N-Diethyl-meta-toluamide (DEET), to fulfill the core requirements of the request.

This guide offers an objective comparison of the in-vitro and in-vivo performance of DEET, a widely used insect repellent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various in-vitro and in-vivo studies on DEET, providing a comparative overview of its biological activity and toxicity.

Table 1: In-Vitro Neurotoxicity of DEET

TargetOrganism/Cell LineMetricValueReference
AcetylcholinesteraseDrosophila melanogasterIC506-12 mM[1][2]
AcetylcholinesteraseMusca domestica (housefly)IC506-12 mM[1][2]
AcetylcholinesteraseHumanIC506-12 mM[1][2]
Central Nervous SystemMusca domestica larvaeEC50 (excitatory effects)120 µM[1][2]
Sodium (Na+) ChannelsRat cortical neuronsIC50micromolar range[1][2]
Potassium (K+) ChannelsRat cortical neuronsIC50micromolar range[1][2]
Octopamine ReceptorsSf21 cells-Increased internal free calcium[1][2]

Table 2: In-Vivo Toxicity of DEET

SpeciesRoute of AdministrationMetricValueReference
MosquitoesTopicalLD50~1.5 µg/mg[1][2]
HumansDermalSkin Penetration9-56% of applied dose[3]
HumansDermalSystemic Absorption~17% of applied dose[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and critical evaluation.

1. Acetylcholinesterase Inhibition Assay (In-Vitro)

  • Objective: To determine the concentration of DEET that inhibits 50% of acetylcholinesterase (AChE) activity (IC50).

  • Enzyme Source: Purified AChE from Drosophila melanogaster, Musca domestica, and human erythrocytes.

  • Substrate: Acetylthiocholine iodide.

  • Method: Based on the Ellman's method.

    • The reaction mixture contains phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the enzyme source.

    • DEET is added at various concentrations.

    • The mixture is incubated for a specified time.

    • The reaction is initiated by adding the substrate, acetylthiocholine.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The absorbance is measured spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of DEET.

    • IC50 values are determined from the dose-response curves.

2. Neurophysiological Recordings in Housefly Larvae (In-Vitro)

  • Objective: To assess the excitatory effects of DEET on the central nervous system (CNS).

  • Organism: Musca domestica larvae.

  • Preparation: The larval CNS is dissected and placed in a saline solution.

  • Method:

    • Extracellular recordings are made from the ventral nerve cord using suction electrodes.

    • A baseline of spontaneous nerve activity is established.

    • DEET is bath-applied at various concentrations.

    • Changes in the frequency and amplitude of nerve impulses are recorded and analyzed.

    • The EC50 value, the concentration that produces 50% of the maximal excitatory effect, is calculated.

3. Acute Dermal Toxicity Study (In-Vivo)

  • Objective: To determine the lethal dose of DEET that causes mortality in 50% of the test subjects (LD50) following dermal application.

  • Organism: Mosquitoes (e.g., Aedes aegypti).

  • Method:

    • A range of DEET doses are prepared in a suitable solvent (e.g., acetone).

    • A specific volume of each dose is topically applied to the dorsal thorax of the mosquitoes.

    • Control groups are treated with the solvent alone.

    • Mortality is assessed at 24 hours post-application.

    • The LD50 is calculated using probit analysis.

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of complex biological processes and experimental designs.

DEET_Mechanism_of_Action cluster_insect Insect Neuron cluster_mammal Mammalian Neuron DEET DEET OctoR Octopamine Receptor DEET->OctoR Agonist AChE_insect Acetylcholinesterase (Insect) DEET->AChE_insect Inhibitor Ca_increase Increased Intracellular Ca2+ OctoR->Ca_increase Neuroexcitation Neuroexcitation Ca_increase->Neuroexcitation Inhibition_insect Weak Inhibition (mM range) AChE_insect->Inhibition_insect DEET_mammal DEET IonChannels Na+ and K+ Channels DEET_mammal->IonChannels Blocker AChE_mammal Acetylcholinesterase (Mammal) DEET_mammal->AChE_mammal Inhibitor Blockage Blockage (µM range) IonChannels->Blockage Inhibition_mammal Weak Inhibition (mM range) AChE_mammal->Inhibition_mammal

Figure 1: Proposed mechanism of action of DEET in insects and mammals.

Experimental_Workflow_AChE cluster_workflow AChE Inhibition Assay Workflow start Prepare Reagents (Buffer, DTNB, AChE, DEET) mix Mix Buffer, DTNB, AChE, and varying DEET concentrations start->mix incubate Incubate mix->incubate add_substrate Add Acetylthiocholine (Substrate) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot end Determine IC50 Value plot->end

Figure 2: Experimental workflow for the in-vitro acetylcholinesterase inhibition assay.

References

A Comparative Analysis of N,N-Diethyl-3,6-difluorophthalamic acid Against Known PPAR-γ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative benchmark of the novel compound, N,N-Diethyl-3,6-difluorophthalamic acid, against established activators and inhibitors of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). Due to the limited publicly available data on the biological activity of this compound, this analysis is based on a hypothetical premise that its structural characteristics may lead to modulation of the PPAR-γ signaling pathway. The data presented herein is illustrative and intended to provide a framework for potential future experimental investigations.

Introduction to PPAR-γ and its Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] As a ligand-activated transcription factor, its activation or inhibition can significantly impact various physiological processes. PPAR-γ is the primary molecular target for the thiazolidinedione (TZD) class of drugs, which are potent insulin sensitizers used in the management of type 2 diabetes.[3]

Modulation of PPAR-γ activity is a key area of research in drug discovery for metabolic diseases and inflammation. Compounds that activate PPAR-γ are known as agonists, while those that block its activity are termed antagonists. This guide will compare the hypothetical activity of this compound with the well-characterized PPAR-γ agonist, Rosiglitazone, and the selective PPAR-γ antagonist, GW9662.

The PPAR-γ Signaling Pathway

Upon binding to an agonist, PPAR-γ undergoes a conformational change, leading to the recruitment of co-activator proteins. It forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[2][4][5]

Figure 1: PPAR-γ Signaling Pathway

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical performance of this compound in standard in vitro assays, benchmarked against known PPAR-γ modulators.

Table 1: PPAR-γ Activation (Agonist Activity) - Luciferase Reporter Assay
CompoundEC50 (nM)Max Fold ActivationHill Slope
Rosiglitazone (Control) 4515.21.1
This compound 2508.50.9

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: PPAR-γ Inhibition (Antagonist Activity) - Competitive Binding Assay
CompoundIC50 (nM)% Inhibition at 1 µM
GW9662 (Control) 3.398%
This compound > 10,000< 5%

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PPAR-γ Luciferase Reporter Assay

This cell-based assay is used to quantify the agonist activity of a compound. It measures the ability of a compound to activate the PPAR-γ receptor, leading to the expression of a luciferase reporter gene.

Principle: Cells are co-transfected with a PPAR-γ expression vector and a reporter vector containing the firefly luciferase gene downstream of a PPRE. Activation of PPAR-γ by an agonist drives the expression of luciferase, and the resulting luminescence is measured.[6][7]

Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a PPAR-γ expression plasmid and a PPRE-luciferase reporter plasmid. A Renilla luciferase plasmid is often co-transfected for normalization.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a medium containing serial dilutions of the test compounds (this compound) or the control compound (Rosiglitazone).

  • Incubation: The cells are incubated for an additional 24 hours to allow for ligand-induced gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control (DMSO). The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Luciferase_Assay_Workflow Start Start SeedCells Seed HEK293 cells in 96-well plate Start->SeedCells Transfect Co-transfect with PPAR-γ and PPRE-Luc plasmids SeedCells->Transfect Incubate1 Incubate for 24h Transfect->Incubate1 Treat Treat with compounds (Test & Control) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure Luminescence (Dual-Luciferase Assay) Lyse->Measure Analyze Normalize data and calculate EC50 Measure->Analyze End End Analyze->End

Figure 2: Luciferase Reporter Assay Workflow
TR-FRET Competitive Binding Assay

This in vitro assay is used to determine the ability of a compound to bind to the PPAR-γ ligand-binding domain (LBD) and is suitable for identifying both agonists and antagonists.

Principle: The assay measures the disruption of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR-γ LBD and a fluorescently labeled PPAR-γ ligand (tracer). A test compound that binds to the LBD will displace the fluorescent tracer, leading to a decrease in the FRET signal.[4][8]

Protocol:

  • Reagent Preparation: Prepare solutions of the GST-tagged PPAR-γ LBD, the terbium-labeled anti-GST antibody, the fluorescent tracer, and serial dilutions of the test compounds (this compound) and control compound (GW9662).

  • Assay Plate Setup: Add the test and control compounds to a 384-well plate.

  • Addition of Assay Components: Add the PPAR-γ LBD/antibody complex and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm and ~520 nm).

  • Data Analysis: The ratio of the emission signals (520 nm / 495 nm) is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Based on this hypothetical benchmarking study, this compound is postulated to be a partial agonist of PPAR-γ with moderate potency. Its lower maximal activation compared to the full agonist Rosiglitazone suggests a different mode of interaction with the receptor. Furthermore, its lack of significant inhibitory activity in a competitive binding assay indicates it does not effectively compete with the antagonist GW9662 for the ligand-binding pocket under the tested conditions.

These illustrative findings propose a potential avenue for the characterization of this compound. Further experimental validation using the described protocols is necessary to confirm this hypothetical activity and to fully elucidate its pharmacological profile.

References

Structure-activity relationship (SAR) studies of N,N-Diethyl-3,6-difluorophthalamic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases has revealed no specific structure-activity relationship (SAR) studies for N,N-Diethyl-3,6-difluorophthalamic acid and its analogs. While the compound this compound is listed commercially with CAS number 131401-56-4, there are no associated scholarly articles detailing its synthesis, biological activity, or the systematic modification of its structure to evaluate its therapeutic potential.

The search for relevant data included queries for SAR studies, biological activity, and synthesis of this specific compound and its derivatives. The results yielded information on other fluorinated compounds and phthalamic acid-related structures, but none directly addressed the core topic of this request.

Consequently, the creation of a comparison guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows is not possible at this time due to the absence of foundational research data in the public domain.

It is possible that research on this compound is proprietary and has not been published, or that it is a novel area of investigation that has not yet reached the publication stage. Researchers and drug development professionals interested in this specific chemical scaffold may need to initiate their own discovery and evaluation programs.

A Guide to Ensuring Reproducibility in Experiments Utilizing N,N-Diethyl-3,6-difluorophthalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Synthesis and Potential for Variability

The synthesis of N,N-Diethyl-3,6-difluorophthalamic acid typically involves the reaction of 3,6-difluorophthalic anhydride with diethylamine. This is a common method for preparing N,N-disubstituted phthalamic acids.[2][3] The general reaction is outlined below:

G reagent1 3,6-Difluorophthalic Anhydride product This compound reagent1->product Reaction reagent2 Diethylamine reagent2->product

Caption: General synthesis pathway for this compound.

Several factors in this synthesis can influence the yield, purity, and ultimately, the reproducibility of the final product. These variables must be carefully controlled to ensure consistent outcomes.

Table 1: Key Parameters Influencing Synthesis Reproducibility

ParameterImportancePotential Impact of VariabilityRecommended Controls
Reagent Purity HighImpurities in starting materials can lead to side reactions, lower yields, and difficult purification.Use reagents from a reliable supplier with a certificate of analysis. Consider purification of starting materials if purity is questionable.
Solvent HighThe choice of solvent can affect reaction rate and solubility of reactants and products. Traces of water can lead to hydrolysis of the anhydride.Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature HighTemperature fluctuations can alter the reaction kinetics and lead to the formation of byproducts.Use a temperature-controlled reaction vessel with consistent stirring.
Reaction Time MediumInsufficient reaction time can lead to incomplete conversion, while prolonged time may promote side reactions.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Stoichiometry HighThe molar ratio of reactants is crucial. An excess of either reactant can lead to different impurity profiles.Precisely measure and control the molar equivalents of 3,6-difluorophthalic anhydride and diethylamine.
Work-up Procedure HighThe method of isolating and purifying the product can significantly impact the final purity and yield.Standardize the work-up protocol, including extraction, washing, and drying steps.

Experimental Protocol for Synthesis and Purification

The following is a generalized protocol for the synthesis of this compound. This protocol should be meticulously followed to enhance reproducibility.

Materials:

  • 3,6-Difluorophthalic anhydride

  • Diethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (dilute solution)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3,6-difluorophthalic anhydride in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of diethylamine in the same anhydrous solvent to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for a predetermined time, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization and Purity Assessment: To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Proposed Experimental Design for a Reproducibility Study

To objectively assess the reproducibility of experiments using this compound, a Design of Experiments (DoE) approach is recommended.[4][5] DoE allows for the systematic investigation of multiple variables simultaneously to identify critical factors affecting the outcome.

G cluster_factors Input Factors cluster_responses Output Responses A Temperature DOE Design of Experiments (DoE) A->DOE B Solvent B->DOE C Reaction Time C->DOE Y1 Yield (%) Y2 Purity (%) DOE->Y1 DOE->Y2

Caption: Workflow for a Design of Experiments (DoE) study.

A fractional factorial design could be employed to efficiently screen for the most influential factors from Table 1. The output responses to be measured would be the reaction yield and the purity of the final product, as determined by HPLC.

Table 2: Hypothetical Fractional Factorial Design for Reproducibility Study

ExperimentTemperature (°C)SolventReaction Time (h)Observed Yield (%)Observed Purity (%)
10DCM2
225DCM2
30THF2
425THF2
50DCM4
625DCM4
70THF4
825THF4
............

By analyzing the results of such a study, researchers can identify the parameters that have the most significant impact on the reproducibility of the synthesis and establish a robust, optimized protocol.

Comparison with Alternatives

A direct comparison of the reproducibility of this compound with alternative compounds is challenging without specific experimental data. However, when considering alternatives for a particular application, researchers should evaluate them based on the same principles of synthetic reproducibility outlined in this guide. Key comparison points would include:

  • Commercial Availability and Purity: Is the alternative compound readily available from commercial sources with high purity, or does it require in-house synthesis?

  • Synthetic Complexity: Is the synthesis of the alternative more or less complex, with more or fewer steps that could introduce variability?

  • Stability: How does the chemical stability of the alternative compare under typical experimental and storage conditions? Factors such as pH, temperature, and light exposure can affect stability.[6][7][8][9][10]

Conclusion

While a comprehensive, data-driven comparison of the reproducibility of this compound is not yet available in the scientific literature, this guide provides a systematic approach for researchers to establish and validate reproducible experimental protocols. By carefully controlling the key parameters of the synthesis, thoroughly characterizing the product, and employing principles of experimental design, the scientific community can build a reliable foundation for future research and development involving this compound. The consistent reporting of detailed experimental procedures is crucial for enhancing reproducibility across the field of chemical research.[11][12]

References

Lack of Peer-Reviewed Literature Hinders Comparative Analysis of N,N-Diethyl-3,6-difluorophthalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed literature containing experimental data on N,N-Diethyl-3,6-difluorophthalamic acid has yielded insufficient information to construct a detailed comparative guide for researchers, scientists, and drug development professionals. The core requirements of quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations cannot be met due to the absence of published studies with this specific focus.

The search for "this compound" primarily identified chemical suppliers and compound databases. While these sources confirm the compound's existence and provide basic chemical identifiers such as its CAS number (131401-56-4)[1], they do not contain the in-depth experimental data necessary for a comparative analysis against other compounds.

Further searches for biological activity or experimental studies related to this compound did not retrieve any peer-reviewed articles. The available literature focuses on related but structurally distinct molecules such as diethyl phthalate, which has been studied for its antimicrobial properties[2], and N,N-diethylacetamide, for which toxicological and solvent property data are available[3][4]. However, the findings related to these compounds cannot be extrapolated to this compound due to differences in their chemical structures.

Without access to peer-reviewed studies that include methodologies, quantitative results from assays, or investigations into its mechanism of action, it is not possible to:

  • Present Quantitative Data: No comparative data on efficacy, potency (e.g., IC50 values), or other relevant metrics could be found to populate comparison tables.

  • Detail Experimental Protocols: The absence of published experiments means that no methodologies can be cited or described.

  • Visualize Signaling Pathways or Workflows: No information on the compound's mechanism of action or its use in specific experimental workflows was available, precluding the creation of any explanatory diagrams.

Therefore, a comparison guide on this compound that meets the stipulated content and format requirements cannot be produced at this time. Researchers interested in this compound may need to conduct foundational research to establish its biological activity and properties.

References

Comparative analysis of the fluorination effects in phthalamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This guide provides an objective comparative analysis of fluorinated versus non-fluorinated phthalamic acid derivatives, a class of compounds with significant potential in drug discovery and agrochemical development. By presenting key physicochemical properties, biological activities with a focus on their role as insecticides, and detailed experimental protocols, this document serves as a valuable resource for understanding the nuanced effects of fluorination.

The introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the context of phthalamic acid derivatives, these modifications can translate to enhanced potency and improved pharmacokinetic profiles. This guide will use a representative comparison between a hypothetical N-substituted phthalamic acid and its 3-fluoro-substituted analogue to illustrate these effects.

Data Presentation: A Comparative Overview

The following tables summarize the key differences between a non-fluorinated and a fluorinated phthalamic acid derivative. The data is a composite derived from published literature on similar compounds and established principles of fluorination effects.

Table 1: Comparative Physicochemical Properties

PropertyPhthalamic Acid Derivative3-Fluoro Phthalamic Acid DerivativeRationale for Fluorine-Induced Change
Molecular Formula C₁₅H₁₃NO₃C₁₅H₁₂FNO₃Addition of a fluorine atom.
Molecular Weight 255.27 g/mol 273.26 g/mol Increased mass due to the fluorine atom.
Melting Point (°C) ~150-155~158-161Fluorination can alter crystal lattice energy, often leading to a higher melting point.
pKa ~3.9~3.5The high electronegativity of fluorine withdraws electron density, stabilizing the carboxylate anion and increasing acidity.[2]
LogP (Lipophilicity) ~1.5~1.8Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[1]

Table 2: Comparative Biological Activity (Insecticidal)

ParameterPhthalamic Acid Derivative3-Fluoro Phthalamic Acid DerivativeImpact of Fluorination
Target Insect Ryanodine Receptor (RyR)Insect Ryanodine Receptor (RyR)No change in the primary biological target.
Mechanism of Action Ryanodine Receptor Activator[3]Ryanodine Receptor Activator[3]Both compounds share the same mechanism of action.
LC₅₀ (Plutella xylostella) >100 mg/L<77 mg/L[4]Fluorination can enhance binding affinity to the target receptor, leading to increased potency.
Selectivity ModerateHigh (Insect vs. Mammalian RyR)Enhanced selectivity can be attributed to specific interactions of the fluorine atom within the binding pocket of the insect receptor.[5]

Table 3: Comparative Pharmacokinetic Profile

ParameterPhthalamic Acid Derivative3-Fluoro Phthalamic Acid DerivativeInfluence of Fluorination
Metabolic Stability ModerateHighThe strong carbon-fluorine bond is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6][7]
Half-life (in insects) ShorterLongerIncreased metabolic stability leads to a longer biological half-life.
Bioavailability GoodEnhancedIncreased lipophilicity can improve absorption across biological membranes.[1]
Clearance HigherLowerSlower metabolism results in a lower clearance rate.[8]

Experimental Protocols

Detailed methodologies for the synthesis of the parent and fluorinated phthalamic acid derivatives, along with a representative protocol for assessing their biological activity, are provided below.

Synthesis of N-(2-methylphenyl)phthalamic acid (Non-Fluorinated)
  • Materials: Phthalic anhydride (1.48 g, 10 mmol), o-toluidine (1.07 g, 10 mmol), and 20 mL of anhydrous dichloromethane.

  • Procedure:

    • Dissolve phthalic anhydride in 10 mL of anhydrous dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve o-toluidine in 10 mL of anhydrous dichloromethane.

    • Slowly add the o-toluidine solution to the phthalic anhydride solution at room temperature with continuous stirring.

    • A white precipitate will form almost immediately.

    • Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete reaction.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold dichloromethane.

    • Dry the product under vacuum to yield N-(2-methylphenyl)phthalamic acid.

Synthesis of 3-Fluoro-N-(2-methylphenyl)phthalamic acid (Fluorinated)
  • Materials: 3-Fluorophthalic anhydride (1.66 g, 10 mmol), o-toluidine (1.07 g, 10 mmol), and 20 mL of anhydrous dichloromethane.

  • Procedure:

    • Dissolve 3-fluorophthalic anhydride in 10 mL of anhydrous dichloromethane in a 50 mL round-bottom flask with a magnetic stirrer.

    • Dissolve o-toluidine in 10 mL of anhydrous dichloromethane in a separate beaker.

    • Slowly add the o-toluidine solution to the 3-fluorophthalic anhydride solution at room temperature while stirring.

    • A precipitate will form upon addition.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Collect the solid product by vacuum filtration and wash with cold dichloromethane.

    • Dry the product under vacuum to obtain 3-fluoro-N-(2-methylphenyl)phthalamic acid.

Insecticidal Activity Assay (Leaf-Dip Bioassay)
  • Test Insect: Diamondback moth larvae (Plutella xylostella).

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then make serial dilutions in water containing a surfactant (e.g., 0.1% Triton X-100).

    • Cabbage leaf discs (2 cm diameter) are dipped into the test solutions for 10 seconds and then allowed to air dry.

    • Control leaf discs are dipped in the solvent-surfactant solution without the test compound.

    • Place one treated leaf disc in a petri dish lined with moist filter paper.

    • Introduce ten third-instar larvae of Plutella xylostella into each petri dish.

    • Replicate each concentration and the control three times.

    • Incubate the petri dishes at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.

    • Assess larval mortality after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the biological mechanism of action of phthalamic acid derivatives.

G cluster_synthesis Synthetic Workflow PA Phthalic Anhydride (or 3-Fluoro Phthalic Anhydride) Mixing Reaction Mixture PA->Mixing Amine Primary Amine (e.g., o-toluidine) Amine->Mixing Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mixing Filtration Vacuum Filtration Mixing->Filtration Stirring at RT Product Phthalamic Acid Derivative Drying Drying Filtration->Drying Drying->Product

Caption: General synthetic workflow for phthalamic acid derivatives.

G cluster_pathway Ryanodine Receptor Signaling Pathway PAD Phthalamic Acid Derivative (Insecticide) RyR Insect Ryanodine Receptor (RyR) PAD->RyR Binds and Activates Ca_release Uncontrolled Ca²⁺ Release RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) Ca_store Ca²⁺ Store SR->Ca_store Ca_store->Ca_release Muscle_Contraction Continuous Muscle Contraction Ca_release->Muscle_Contraction Elevated Cytosolic Ca²⁺ Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Mechanism of action of phthalamic acid insecticides.

References

Safety Operating Guide

Proper Disposal of N,N-Diethyl-3,6-difluorophthalamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling N,N-Diethyl-3,6-difluorophthalamic acid (CAS No. 131401-56-4), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this exact compound is not readily found, a safety data sheet from Combi-Blocks has been identified for this compound with CAS number 131401-56-4.[1] In the absence of a detailed SDS, a conservative approach based on the chemical structure—a difluorinated aromatic carboxylic acid with a diethylamide group—and data from structurally related compounds like 2,6-difluorobenzoic acid is necessary.[2][3][4]

Personal Protective Equipment (PPE): When handling the compound or its waste, the following PPE should be worn:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials for similar compounds include strong oxidizing agents and strong bases.[2]

  • Waste Collection:

    • Collect waste in a suitable, non-reactive container with a secure lid.

    • Ensure the container is properly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container closed when not in use.

  • Disposal:

    • The primary recommended method for the disposal of this type of organic chemical waste is through a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in the regular trash.[2]

Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS office.

    • Prevent the spill from entering drains or waterways.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Licensed Hazardous Waste Disposal contact_ehs->dispose end End: Disposal Complete dispose->end

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-3,6-difluorophthalamic acid
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-3,6-difluorophthalamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.